SKI V
Description
Properties
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-6-5-9(7-12(11)17)8-14-15(18)10-3-1-2-4-13(10)19-14/h1-8,16-17H/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBULGQMULJTCM-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)O)O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of SKI-V: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for SKI-V, a non-lipid small molecule inhibitor of sphingosine kinase (SphK). The document details its molecular targets, impact on cellular signaling pathways, and summarizes key quantitative data from preclinical studies. Detailed experimental methodologies are provided to facilitate the replication and further investigation of its anti-cancer properties.
Core Mechanism of Action: Targeting the Sphingolipid Rheostat
SKI-V exerts its biological effects by primarily targeting and inhibiting sphingosine kinases 1 and 2 (SphK1 and SphK2), crucial enzymes in sphingolipid metabolism.[1][2] Sphingosine kinases catalyze the phosphorylation of the pro-apoptotic lipid sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[3] This balance between sphingosine/ceramide and S1P, often termed the "sphingolipid rheostat," is critical in determining cell fate.[3] In many cancer cells, this rheostat is dysregulated, with an over-expression of SphKs leading to elevated S1P levels that promote proliferation, survival, and resistance to therapy.[1][3]
SKI-V functions as a non-competitive inhibitor of SphK, leading to a decrease in the intracellular levels of S1P and a concurrent accumulation of its substrate, sphingosine, which can be converted to the pro-apoptotic molecule ceramide.[1][2] This shift in the sphingolipid rheostat towards a pro-death balance is a cornerstone of SKI-V's anti-neoplastic activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of SKI-V and its effects on cancer cells.
| Parameter | Value | Enzyme/Cell Line | Reference |
| IC50 | ~2 µM | GST-hSK | [2] |
| IC50 | 6 µM | hPI3K | [2] |
Table 1: In Vitro Inhibitory Activity of SKI-V
| Cell Line | Assay | Concentration | Effect | Reference |
| pCCa-1 | CCK-8 (Viability) | 3-30 µM | Significant reduction in cell viability | [1] |
| pCCa-1 | Colony Formation | 10 µM | Significant inhibition | [1] |
| pCCa-1 | EdU Incorporation | 3-30 µM | Robust decrease in proliferation | [1] |
| pCCa-1 | Cell Cycle | 10 µM | G1-S phase arrest | [1] |
| pCCa-1 | Transwell Migration | 10 µM | Potent inhibition of migration | [1] |
| pCCa-1, pCCa-2, pCCa-3, HeLa | Caspase-3 Activity | 10 µM | Dramatic enhancement | [1] |
| pCCa-1 | TUNEL Assay | 10 µM | Robust increase in TUNEL-positive nuclei | [1] |
| pCCa-1 | Annexin V Staining | 10 µM | Significant increase in Annexin V-positive cells | [1] |
Table 2: Anti-Cancer Effects of SKI-V in Cervical Cancer Cells
Impact on Cellular Signaling Pathways
SKI-V's mechanism of action extends beyond the direct modulation of sphingolipid levels, impacting key signaling pathways that are frequently dysregulated in cancer.
Inhibition of the PI3K/Akt/mTOR Pathway
A primary downstream consequence of SphK inhibition by SKI-V is the suppression of the PI3K/Akt/mTOR signaling cascade.[1] S1P, through its receptors, can activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt is a central node in cell signaling, promoting cell survival, proliferation, and growth by phosphorylating a myriad of downstream targets, including the mammalian target of rapamycin (mTOR). The inhibition of SphK by SKI-V leads to reduced S1P levels, resulting in the potent inhibition of Akt and mTOR activation.[1] This disruption of the PI3K/Akt/mTOR pathway is a significant contributor to the anti-cancer effects of SKI-V.[1]
References
An In-depth Technical Guide to SKI and PI3K Pathway Inhibition: A Dual Approach to Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The aberrant activation of cellular signaling pathways is a hallmark of cancer, driving uncontrolled proliferation, survival, and metastasis. Among these, the PI3K/AKT/mTOR and the SKI proto-oncogene pathways have emerged as critical players in tumorigenesis across a spectrum of malignancies. The PI3K pathway is a central regulator of cell growth and metabolism, frequently hyperactivated through mutations in its components. The SKI protein, a negative regulator of the TGF-β signaling pathway, is often overexpressed in cancer, where it promotes oncogenic traits. Emerging evidence reveals a significant crosstalk between these two pathways, presenting a compelling rationale for a dual-inhibition strategy. This technical guide provides a comprehensive overview of the SKI and PI3K pathways, delves into the molecular mechanisms of their interaction, and outlines the therapeutic potential of their combined inhibition. Detailed experimental protocols and quantitative data are presented to equip researchers with the necessary tools to investigate this promising anti-cancer strategy.
The PI3K Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is one of the most frequent occurrences in human cancers, making it a prime target for therapeutic intervention.[4][5]
Core Pathway Mechanics
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) by extracellular signals such as growth factors and hormones. This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT (also known as Protein Kinase B).
Recruitment of AKT to the membrane allows for its phosphorylation and activation by 3-phosphoinositide-dependent protein kinase-1 (PDK1) and the mTOR complex 2 (mTORC2).[7] Once activated, AKT phosphorylates a multitude of downstream substrates, leading to:
-
Promotion of Cell Survival: Through the inhibition of pro-apoptotic proteins like BAD and the FOXO family of transcription factors.[8]
-
Stimulation of Cell Growth and Proliferation: Primarily through the activation of the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis by phosphorylating S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[2]
-
Metabolic Reprogramming: By increasing glucose uptake and utilization.
The tumor suppressor protein, phosphatase and tensin homolog (PTEN), acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thus terminating the signal.[3] Loss of PTEN function, a common event in many cancers, leads to sustained PI3K pathway activation.
PI3K Pathway Aberrations in Cancer
Hyperactivation of the PI3K pathway in cancer can occur through several mechanisms:
-
Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed in various cancers, including breast, colorectal, and endometrial cancers.[9]
-
Gene Amplification: Increased copy number of PIK3CA can also lead to pathway hyperactivation.
-
Loss of PTEN: Deletion or inactivating mutations of the PTEN gene are common in cancers such as glioblastoma, prostate, and endometrial cancer.[10]
-
Upstream Activation: Overexpression or activating mutations of RTKs like EGFR and HER2 can lead to increased PI3K signaling.[1]
The SKI Proto-Oncogene in Cancer
The Sloan-Kettering Institute (SKI) proto-oncogene is a potent negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. The TGF-β pathway typically acts as a tumor suppressor by inhibiting cell proliferation and inducing apoptosis.
SKI's Role in TGF-β Signaling
Upon TGF-β ligand binding to its receptor, the receptor phosphorylates and activates Smad2 and Smad3 proteins. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis.
SKI exerts its primary oncogenic function by antagonizing this pathway. It binds directly to the Smad2/3/4 complex in the nucleus, recruiting histone deacetylases (HDACs) and other corepressors. This prevents the Smad complex from activating the transcription of TGF-β target genes, thereby blocking its tumor-suppressive effects.
SKI Overexpression and Function in Cancer
SKI is overexpressed in a variety of cancers, including melanoma, esophageal cancer, and pancreatic cancer.[11][12] High levels of SKI are often correlated with advanced disease and poor prognosis. Beyond its inhibition of TGF-β signaling, SKI has been shown to have other pro-oncogenic functions, including the activation of the Wnt/β-catenin signaling pathway.[13]
Crosstalk Between the SKI and PI3K/AKT Pathways
Recent research has unveiled a direct molecular link between the PI3K/AKT and SKI pathways, providing a strong rationale for their combined inhibition. The PI3K/AKT pathway has been shown to regulate TGF-β signaling by destabilizing SKI.[5]
Molecular Mechanism of Interaction
Activated AKT, a central kinase in the PI3K pathway, directly interacts with and phosphorylates the SKI protein.[5] This phosphorylation event targets SKI for proteasome-mediated degradation. The destabilization of SKI leads to the derepression of Smad7, a negative feedback regulator of the TGF-β pathway.[5] This complex interplay suggests that hyperactivation of the PI3K/AKT pathway can lead to a reduction in SKI protein levels, which could, in some contexts, sensitize cells to the tumor-suppressive effects of TGF-β.
However, in cancer cells where SKI is highly overexpressed, this regulatory mechanism may be overwhelmed. Furthermore, the functional consequences of this crosstalk are likely context-dependent, varying with the specific genetic background of the tumor. A key study demonstrated that knockdown of SKI in osteosarcoma cells led to a significant decrease in the phosphorylation of both PI3K and AKT, suggesting that in this context, SKI may act upstream to promote PI3K/AKT pathway activation.[14] This indicates a potential positive feedback loop where SKI overexpression can contribute to the activation of the PI3K pathway, which in turn can modulate SKI stability.
Therapeutic Rationale for Dual SKI and PI3K Pathway Inhibition
Given the critical roles of both the SKI and PI3K pathways in promoting tumorigenesis and the evidence of their crosstalk, a therapeutic strategy involving the simultaneous inhibition of both pathways is highly compelling.
The rationale for this dual-inhibition approach is multifaceted:
-
Overcoming Resistance: Targeting a single pathway often leads to the development of resistance through the activation of compensatory signaling pathways.[15] The crosstalk between the SKI and PI3K pathways suggests that inhibiting one may lead to feedback activation of the other. Dual inhibition could preemptively block these resistance mechanisms.
-
Synergistic Anti-tumor Effects: The PI3K pathway primarily drives cell growth, proliferation, and survival, while SKI blocks the tumor-suppressive TGF-β pathway. Simultaneously blocking these two distinct oncogenic drivers could lead to a synergistic reduction in tumor growth and viability.[16][17]
-
Targeting Multiple Cancer Hallmarks: A combined inhibition strategy would concurrently target multiple hallmarks of cancer, including sustained proliferative signaling (PI3K), evasion of growth suppressors (SKI), and resisting cell death (PI3K).
Quantitative Data on Pathway Inhibition
The following tables summarize key quantitative data related to the inhibition of the PI3K pathway and the effects of SKI modulation in various cancer cell lines.
Table 1: IC50 Values of Selected PI3K Inhibitors in Cancer Cell Lines
| Inhibitor | Type | Cancer Cell Line | IC50 (nM) | Reference |
| Pictilisib (GDC-0941) | Pan-PI3K | U87MG (Glioblastoma) | 3 | [15] |
| Buparlisib (BKM120) | Pan-PI3K | T47D (Breast Cancer) | 166 | [1] |
| Alpelisib (BYL719) | PI3Kα-specific | MCF7 (Breast Cancer) | 373 | [18] |
| Idelalisib | PI3Kδ-specific | CLL (Chronic Lymphocytic Leukemia) | 2.5 | [4] |
| Copanlisib | Pan-PI3K (α/δ) | TBCP-1 (Breast Cancer) | 458 | [12] |
| ZSTK474 | Pan-PI3K | A549 (Lung Cancer) | 3160 | [13] |
| PI-103 | Dual PI3K/mTOR | SKOV3 (Ovarian Cancer) | ~350 | [19] |
Table 2: Effects of SKI Knockdown on Cancer Cell Phenotypes
| Cancer Type | Method | Effect | Quantitative Change | Reference |
| Osteosarcoma | siRNA | Decreased Proliferation | Significant reduction in EdU positive cells | [14] |
| Osteosarcoma | siRNA | Decreased Migration | Significant reduction in wound healing assay | [14] |
| Osteosarcoma | siRNA | Decreased p-AKT levels | Prominent decline in p-AKT protein levels | [14] |
| Melanoma | RNAi | Reduced Tumor Growth (in vivo) | Minimal orthotopic tumor xenograft nodules | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the SKI and PI3K pathways and their combined inhibition.
Western Blot Analysis of PI3K/AKT Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with inhibitors as required. Wash cells with ice-cold PBS and lyse in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation (Co-IP) of SKI and AKT
This protocol is for determining the in vivo interaction between SKI and AKT.[21]
Materials:
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors
-
Primary antibodies for immunoprecipitation (e.g., anti-SKI or anti-AKT)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold Co-IP lysis buffer.
-
Pre-clearing (Optional): Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partner (e.g., blot for AKT after IP with anti-SKI).
Cell Viability Assay
This protocol is for assessing the effect of SKI and/or PI3K inhibition on cancer cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
SKI targeting agent (e.g., siRNA) and/or PI3K inhibitor
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor, the SKI targeting agent, or a combination of both. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Tumor Growth Inhibition Assay
This protocol is for evaluating the anti-tumor efficacy of combined SKI and PI3K inhibition in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
SKI targeting agent and/or PI3K inhibitor formulated for in vivo delivery
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, SKI inhibitor alone, PI3K inhibitor alone, combination).
-
Drug Administration: Administer the treatments according to the predetermined schedule and route of administration.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizations of Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and experimental workflows.
The PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
The SKI-Mediated Inhibition of TGF-β Signaling
Caption: SKI-mediated repression of TGF-β signaling.
Crosstalk between PI3K/AKT and SKI Pathways
Caption: PI3K/AKT-mediated degradation of SKI.
Experimental Workflow for Co-Immunoprecipitation
Caption: Co-Immunoprecipitation workflow.
Conclusion and Future Directions
The intricate interplay between the SKI and PI3K/AKT signaling pathways underscores the complexity of oncogenic signaling networks. The evidence for direct crosstalk, where AKT can mediate the degradation of SKI, and where SKI may in turn promote PI3K/AKT activation, highlights a critical regulatory axis in cancer. This reciprocal regulation provides a strong foundation for a therapeutic strategy based on the dual inhibition of both pathways.
Future research should focus on:
-
Elucidating Context-Dependency: Further investigation is needed to understand how the crosstalk between the SKI and PI3K pathways varies across different cancer types and genetic backgrounds.
-
Developing Novel SKI-Targeting Agents: While PI3K inhibitors are well-established, the development of specific, potent, and drug-like inhibitors of SKI function is an area of active research.
-
Preclinical and Clinical Evaluation: Rigorous preclinical studies in relevant cancer models are required to validate the synergistic anti-tumor effects of combined SKI and PI3K inhibition. Ultimately, well-designed clinical trials will be necessary to translate this promising strategy into patient benefit.
This technical guide provides a comprehensive resource for researchers to delve into the exciting field of dual SKI and PI3K pathway inhibition. The provided data, protocols, and pathway visualizations are intended to facilitate further investigation into this novel approach for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Combination of KRAS Gene Silencing and PI3K Inhibition for Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phosphatidylinositol 3-Kinase/Akt Pathway Regulates Transforming Growth Factor-β Signaling by Destabilizing Ski and Inducing Smad7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. mdpi.com [mdpi.com]
- 11. SKI - AKT1 Interaction Summary | BioGRID [thebiogrid.org]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic therapeutic effect of cisplatin and phosphatidylinositol 3-kinase (PI3K) inhibitors in cancer growth and metastasis of Brca1 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic interactions with PI3K inhibition that induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 21. assaygenie.com [assaygenie.com]
SKI V: A Technical Guide to Apoptosis Induction in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI V is a potent, non-lipid, non-competitive small molecule inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway.[1] Overexpression of SphK is implicated in the pathogenesis and progression of numerous cancers, making it a compelling target for therapeutic intervention. This compound exerts its anti-neoplastic effects primarily through the induction of apoptosis. This is achieved by inhibiting the production of the pro-survival signaling molecule sphingosine-1-phosphate (S1P), and by modulating key cellular signaling cascades, including the PI3K/Akt and MEK/ERK pathways.[1] This technical guide provides a comprehensive overview of the mechanisms of this compound-induced apoptosis, detailed experimental protocols for its characterization, and a summary of its effects on various cancer cell lines.
Introduction to this compound and its Mechanism of Action
This compound is a dual inhibitor, targeting both sphingosine kinase (SphK) and phosphoinositide 3-kinase (PI3K).[1] Sphingosine kinases, which exist in two isoforms (SphK1 and SphK2), catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[2] The balance between cellular levels of pro-apoptotic ceramide and sphingosine, and pro-survival S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate.[3] In many cancer cells, this balance is shifted towards S1P, promoting proliferation, survival, and resistance to therapy.
By inhibiting SphK, this compound decreases the intracellular levels of S1P, thereby shifting the sphingolipid rheostat towards apoptosis.[1] Furthermore, this compound's inhibitory action on the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival, contributes significantly to its pro-apoptotic effects.[1]
Data Presentation: The Impact of this compound on Cancer Cells
The efficacy of this compound in inhibiting cancer cell growth and inducing apoptosis has been demonstrated in various cancer cell lines. The following tables summarize the available quantitative data on the effects of this compound and other relevant sphingosine kinase inhibitors.
Table 1: IC50 Values of this compound and Other Sphingosine Kinase Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | GST-hSK (enzyme) | 2 | [1] |
| This compound | hPI3k (enzyme) | 6 | [1] |
| This compound | Tumor Cell Proliferation (general) | ~2 | [1] |
| SKI-II | SphK (enzyme) | 0.5 | [4] |
| ABC294640 | SphK2 (enzyme) | 9.8 (Ki) | [5] |
| PF-543 | SphK1 (enzyme) | 0.002 | [5] |
Table 2: Quantitative Analysis of Apoptosis Induction by Sphingosine Kinase Inhibitors
| Inhibitor | Cancer Cell Line | Concentration (µM) | Time (h) | Apoptotic Cells (%) | Assay | Reference |
| This compound | pCCa-1 (Cervical Cancer) | 10 | 24 | Increased | TUNEL, Annexin V | [6] |
| SKI-5C | SK-NEP-1 (Wilms' Tumor) | 2 | 24 | Significantly Increased | Annexin V/PI | [7] |
| SKI-5C | SK-NEP-1 (Wilms' Tumor) | 5 | 24 | Significantly Increased | Annexin V/PI | [7] |
| SKI-5C | G401 (Wilms' Tumor) | 2 | 24 | Significantly Increased | Annexin V/PI | [7] |
| SKI-5C | G401 (Wilms' Tumor) | 5 | 24 | Significantly Increased | Annexin V/PI | [7] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Cancer Cell Line | Treatment | Protein | Change in Expression | Reference |
| pCCa-1 (Cervical Cancer) | This compound (10 µM, 24h) | Caspase-3 | Dramatically Enhanced Activity | [6] |
| JC cells | This compound (0.2, 1, 5 µM, 1h) | Phospho-Akt | Decreased | [1] |
| JC cells | This compound (0.2, 1, 5 µM, 1h) | Phospho-MEK | Decreased | [1] |
Signaling Pathways Involved in this compound-Induced Apoptosis
This compound induces apoptosis through a multi-pronged attack on key cancer cell survival pathways. The primary mechanism involves the inhibition of SphK, leading to a decrease in pro-survival S1P. This is often accompanied by an accumulation of pro-apoptotic ceramide. Additionally, this compound directly inhibits the PI3K/Akt/mTOR pathway and indirectly affects the MEK/ERK pathway, both of which are critical for cancer cell proliferation and survival.
The Sphingosine Kinase/S1P Pathway
dot
Caption: this compound inhibits Sphingosine Kinase, disrupting the balance towards apoptosis.
The PI3K/Akt and MEK/ERK Pathways
Caption: this compound triggers the intrinsic apoptosis pathway via mitochondrial disruption.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time points.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptotic proteins (e.g., cleaved caspase-3, Bcl-2 family members) after this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cancer cells grown on coverslips or tissue sections
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Fix the cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
Follow the manufacturer's protocol for the TUNEL reaction, which involves incubating the samples with Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or FITC-dUTP).
-
If using an indirect method, incubate with a fluorescently labeled antibody or streptavidin.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in a variety of cancer cell types. Its dual inhibitory action on sphingosine kinase and the PI3K/Akt pathway provides a robust mechanism for overcoming the pro-survival signaling that is often dysregulated in cancer. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other sphingosine kinase inhibitors. Future studies should focus on expanding the quantitative analysis of this compound's effects on a broader range of cancer models and on elucidating the precise molecular interplay between the sphingolipid and PI3K/Akt pathways in response to this inhibitor. This will be crucial for the rational design of novel combination therapies and for advancing this compound towards clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SPHINGOSINE KINASE INHIBITORS AND CANCER: SEEKING THE GOLDEN SWORD OF HERCULES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Discovery and Development of the SKI-V Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the SKI-V compound, a novel small molecule inhibitor with significant potential in oncology. The information presented herein is intended for a scientific audience and details the preclinical evaluation of SKI-V, including its synthesis, in vitro and in vivo efficacy, and the signaling pathways it modulates.
Introduction
SKI-V is a non-lipid, small molecule compound identified as a potent inhibitor of sphingosine kinase (SphK). Sphingosine kinases are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, and migration. Dysregulation of the SphK/S1P axis has been implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. In addition to its effects on the SphK pathway, SKI-V has been shown to independently inhibit the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and survival that is frequently hyperactivated in cancer. This dual mechanism of action positions SKI-V as a promising anti-cancer agent.
Physicochemical Properties and Synthesis
While a detailed, step-by-step synthesis protocol for SKI-V is not publicly available in the reviewed literature, its chemical identity is established. Further investigation into medicinal chemistry literature may provide insights into its synthesis, which is crucial for its further development and manufacturing.
Mechanism of Action
SKI-V exerts its anti-neoplastic effects through a dual mechanism, targeting two critical signaling pathways that drive cancer progression.
Inhibition of Sphingosine Kinase
SKI-V is a non-competitive inhibitor of sphingosine kinase, with a half-maximal inhibitory concentration (IC50) of approximately 2 µM. By inhibiting SphK, SKI-V disrupts the balance of the "sphingolipid rheostat." This leads to an accumulation of pro-apoptotic ceramides and a depletion of the pro-survival molecule S1P. The increase in cellular ceramide levels is a key trigger for the induction of apoptosis in cancer cells.
Inhibition of the PI3K/Akt/mTOR Pathway
Independent of its action on SphK, SKI-V also demonstrates inhibitory activity against phosphoinositide 3-kinase (PI3K) with an IC50 of 6 µM. The PI3K/Akt/mTOR pathway is a central signaling nexus that promotes cell growth, proliferation, and survival. By inhibiting this pathway, SKI-V further contributes to its anti-cancer effects, leading to cell cycle arrest and apoptosis.
A diagram illustrating the dual inhibitory action of SKI-V is presented below:
Preclinical Efficacy
The anti-cancer activity of SKI-V has been evaluated in various preclinical models, demonstrating its potential as a therapeutic agent.
In Vitro Studies
SKI-V has shown significant anti-cancer effects in a panel of cancer cell lines, including cervical and osteosarcoma cells. The observed effects include:
-
Inhibition of Cell Viability: SKI-V reduces the viability of cancer cells in a dose-dependent manner.
-
Induction of Apoptosis: Treatment with SKI-V leads to a significant increase in apoptotic cell death, as evidenced by increased caspase-3 activity and Annexin V staining.
-
Inhibition of Colony Formation: The compound effectively suppresses the ability of cancer cells to form colonies, indicating an inhibition of their clonogenic potential.
-
Inhibition of Cell Migration: SKI-V has been shown to impede the migratory capacity of cancer cells.
Table 1: Summary of In Vitro Efficacy of SKI-V
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (SphK) | - | ~2 µM | Enzyme Inhibition | |
| IC50 (PI3K) | - | 6 µM | Enzyme Inhibition | |
| Apoptosis | pCCa-1 | 10 µM | Increased caspase-3 activity and Annexin V staining | |
| Cell Migration | pCCa-1 | 10 µM | Potent inhibition in Transwell assay |
In Vivo Studies
The in vivo efficacy of SKI-V has been demonstrated in xenograft models of human cancer. In nude mice bearing subcutaneous cervical cancer xenografts, daily intraperitoneal administration of SKI-V resulted in a significant suppression of tumor growth. Importantly, the treatment was well-tolerated, with no significant toxicity observed in the animals.
Table 2: Summary of In Vivo Efficacy of SKI-V
| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| Nude Mice | Cervical Cancer | 25 mg/kg, i.p., daily | Significant inhibition of tumor growth |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and further investigation of SKI-V.
Cell Viability Assay
A detailed protocol for assessing cell viability upon treatment with SKI-V would typically involve the use of assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Apoptosis Assay
The induction of apoptosis by SKI-V can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases, key executioner enzymes in the apoptotic cascade.
In Vivo Xenograft Study
The in vivo anti-tumor activity of SKI-V is typically evaluated in immunocompromised mice bearing human tumor xenografts. A general protocol for such a study is outlined below.
Pharmacokinetics and Pharmacodynamics
Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) data for SKI-V are essential for its clinical translation. Currently, detailed information on the absorption, distribution, metabolism, and excretion (ADME) properties of SKI-V, as well as its dose-exposure-response relationship, is not extensively available in the public domain. Further studies are required to characterize the PK/PD profile of SKI-V to guide dose selection and scheduling for future clinical trials.
Conclusion and Future Directions
The SKI-V compound has emerged as a promising preclinical anti-cancer agent with a novel dual mechanism of action targeting both the sphingosine kinase and PI3K/Akt/mTOR pathways. The in vitro and in vivo data generated to date provide a strong rationale for its continued development. Future research should focus on a detailed characterization of its synthesis, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties, and an assessment of its efficacy in a broader range of cancer models. These studies will be critical in advancing SKI-V towards clinical evaluation as a potential new therapy for cancer patients.
The Sphingosine Kinase Inhibitor SKI V: A Technical Guide to its Impact on Sphingosine-1-Phosphate Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SKI V is a potent, non-competitive, small-molecule inhibitor of sphingosine kinase 1 and 2 (SphK1 and SphK2), the critical enzymes responsible for the phosphorylation of sphingosine to form the bioactive signaling lipid, sphingosine-1-phosphate (S1P). By targeting these kinases, this compound effectively reduces intracellular and extracellular S1P levels, leading to a consequential accumulation of the pro-apoptotic lipid ceramide. This modulation of the sphingolipid rheostat has significant implications for cellular processes such as proliferation, survival, and migration, making this compound a compound of interest in cancer research and drug development. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on S1P levels, detailed experimental protocols for assessing its activity, and a visualization of the associated signaling pathways.
Introduction to this compound and the Sphingolipid Rheostat
The "sphingolipid rheostat" refers to the cellular balance between the pro-survival signaling molecule S1P and the pro-apoptotic signaling molecules, sphingosine and ceramide. Sphingosine kinases (SphK1 and SphK2) are the fulcrum of this balance. In many pathological conditions, particularly in cancer, this balance is shifted towards increased S1P production due to the overexpression and/or overactivation of SphKs. Elevated S1P levels promote tumorigenesis by stimulating cell proliferation, inhibiting apoptosis, and promoting angiogenesis and metastasis.
This compound emerges as a critical tool and potential therapeutic agent by directly targeting SphK1 and SphK2. As a non-competitive inhibitor, this compound binds to a site distinct from the sphingosine-binding site, thereby preventing the catalytic conversion of sphingosine to S1P. This action effectively "turns down" the rheostat, decreasing pro-survival signals and increasing pro-apoptotic signals within the cell.
Quantitative Effect of this compound on Sphingosine Kinase Activity and S1P Levels
This compound has been demonstrated to be a potent inhibitor of sphingosine kinase with an IC50 of approximately 2 µM.[1] Its inhibitory action leads to a significant and dose-dependent reduction in intracellular S1P levels.
Table 1: In Vitro Efficacy of this compound on Sphingosine Kinase and Cell Viability
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 (SphK) | Not specified | ~2 µM | 50% inhibition of sphingosine kinase activity | [1] |
| SphK Activity | Primary cervical cancer cells (pCCa-1) | 10 µM (6 hours) | Robust decrease in SphK activity | |
| Cell Viability | Primary cervical cancer cells (pCCa-1) | 1 µM | No significant effect | [1] |
| 3-30 µM | Significant, concentration-dependent inhibition | [1] | ||
| S1P Formation | JC mammary adenocarcinoma cells | 0.2, 1, 5 µM | Dose-dependent inhibition of intracellular S1P formation | |
| Cell Proliferation | Primary cervical cancer cells (pCCa-1) | 3-30 µM | Significant, concentration-dependent decrease | [1] |
Note: While a dose-dependent inhibition of S1P formation has been reported, specific quantitative percentage reductions at each concentration are not consistently available in the public literature. The provided data is compiled from multiple sources and experimental conditions may vary.
Signaling Pathways Modulated by this compound
The primary molecular consequence of this compound action is the inhibition of S1P production. This event triggers a cascade of downstream signaling events, fundamentally altering cell fate.
As depicted in Figure 1, this compound inhibits SphK1 and SphK2, leading to a decrease in intracellular S1P levels and an accumulation of ceramide. The reduction in S1P curtails its "inside-out" signaling via cell surface S1P receptors, which subsequently downregulates pro-survival pathways such as the Akt-mTOR pathway. Concurrently, the accumulation of ceramide actively promotes apoptosis. The net effect is a shift in the cellular signaling landscape that favors cell cycle arrest and programmed cell death.
Experimental Protocols
Measurement of Sphingosine Kinase Activity
This protocol outlines a common method for determining SphK activity in cell lysates following treatment with this compound.
References
Pharmacological Properties of SKI-V Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-V is a non-lipid, small-molecule inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway. Sphingosine kinases, with their two main isoforms SphK1 and SphK2, catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule involved in numerous cellular processes like proliferation, survival, migration, and angiogenesis. Conversely, the precursor, ceramide, is known to promote apoptosis. Overexpression and overactivation of SphK are implicated in the tumorigenesis and progression of various cancers, including cervical cancer and osteosarcoma, making it a promising therapeutic target. SKI-V has emerged as a potent agent in preclinical studies, demonstrating significant anti-cancer activity by modulating this critical "sphingolipid rheostat." This document provides a comprehensive overview of the pharmacological properties of SKI-V, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Mechanism of Action
SKI-V functions primarily as a non-competitive inhibitor of sphingosine kinase. Its mechanism involves a dual-pronged attack on cancer cell signaling pathways:
-
Primary Target: Sphingosine Kinase (SphK) By inhibiting SphK, SKI-V blocks the production of the pro-survival molecule S1P and leads to the accumulation of the pro-apoptotic lipid, ceramide. This shift in the ceramide/S1P balance is a central mechanism for its induction of apoptosis and cytotoxicity in cancer cells. Notably, SKI-V inhibits SphK activity without altering the mRNA or protein expression levels of SphK1 or SphK2.
-
Secondary Target: PI3K/Akt/mTOR Pathway Independent of its effects on SphK, SKI-V also demonstrates inhibitory activity against phosphoinositide 3-kinase (PI3K). This action leads to the potent inactivation of the downstream Akt/mTOR (mammalian target of rapamycin) signaling cascade, a pathway crucial for cell growth, proliferation, and survival. The inhibition of Akt-mTOR is considered another primary mechanism of SKI-V's anti-cancer effects. In contrast, SKI-V does not significantly inhibit the Erk-MAPK pathway; in fact, Erk-MAPK activation may act as a resistance mechanism to the inhibitor.
The diagram below illustrates the signaling pathways affected by the SKI-V inhibitor.
Navigating the SKI-V Landscape: A Technical Guide to Target Validation in Oncology
For Researchers, Scientists, and Drug Development Professionals
The term "SKI-V" in the context of oncology can be ambiguous, referring to two distinct but significant entities: the small molecule inhibitor SKI-V , which targets sphingosine kinases, and the proto-oncoprotein SKI (Sloan-Kettering Institute) , a critical regulator of major signaling pathways. This guide provides an in-depth technical overview of the target validation for both, offering a clear framework for researchers in the field.
Part 1: SKI-V, the Sphingosine Kinase Inhibitor
SKI-V is a non-lipid small molecule inhibitor of sphingosine kinases (SphK), particularly SphK1 and SphK2.[1][2] Overexpression and overactivation of these kinases are implicated in the tumorigenesis and progression of various cancers, including cervical cancer.[1][2] SKI-V presents a promising therapeutic strategy by targeting this pathway.
Signaling Pathway Perturbed by SKI-V
The primary mechanism of SKI-V involves the inhibition of SphK, which catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This inhibition leads to a depletion of S1P and an accumulation of its precursor, ceramide. This shift in the sphingolipid rheostat is crucial, as S1P promotes cell survival and proliferation, while ceramide induces apoptosis.[1]
Furthermore, SKI-V has been shown to inhibit the Akt-mTOR signaling pathway, a critical cascade for cell growth and survival that is often overactive in cancer.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of SKI-V from preclinical studies.
Table 1: In Vitro Efficacy of SKI-V in Cervical Cancer Cells
| Cell Line | Assay | Concentration (µM) | Effect | Citation |
| pCCa-1 | Caspase-3 Activity | 10 | Dramatically enhanced | [1] |
| pCCa-1 | TUNEL Assay | 10 | Robustly increased positive nuclei ratio | [1] |
| pCCa-1 | Annexin V Staining | 10 | Increased positive staining | [1] |
| pCCa-2, pCCa-3, HeLa | Caspase-3 Activity | 10 | Significantly increased | [1] |
| pCCa-2, pCCa-3, HeLa | TUNEL Assay | 10 | Significantly increased positive nuclei ratio | [1] |
| pCCa-1 | Transwell Assay | 10 | Potently inhibited cell migration | [1] |
| pCCa-2, pCCa-3, HeLa | CCK-8 Assay | 10 | Robust reduction in viability | [1] |
Table 2: In Vivo Efficacy of SKI-V
| Cancer Model | Animal Model | Dosage | Effect | Citation |
| Mammary Adenocarcinoma Xenograft | BALB/c mice | Not specified | Arrested growth | [1] |
| Primary Cervical Cancer Xenograft (pCCa-1) | Nude mice | 25 mg/kg daily (i.p.) | Robustly suppressed subcutaneous tumor growth | [1] |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To assess the effect of SKI-V on the viability of cancer cells.
-
Methodology:
-
Seed cervical cancer cells (e.g., pCCa-1, pCCa-2, pCCa-3, HeLa) in 96-well plates.
-
After cell attachment, treat with varying concentrations of SKI-V (e.g., 10 µM) or vehicle control for a specified duration (e.g., 48-72 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
-
2. Apoptosis Assays (Caspase-3 Activity, TUNEL, Annexin V)
-
Objective: To quantify the induction of apoptosis by SKI-V.
-
Methodology:
-
Caspase-3 Activity: Treat cells with SKI-V. Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit that detects the cleavage of a specific substrate.
-
TUNEL Assay: Culture cells on coverslips and treat with SKI-V. Fix and permeabilize the cells. Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis. Visualize and quantify the percentage of TUNEL-positive nuclei using fluorescence microscopy.
-
Annexin V Staining: Treat cells with SKI-V. Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of SKI-V in a living organism.
-
Methodology:
-
Subcutaneously inject primary cervical cancer cells (e.g., pCCa-1) into the flanks of immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer SKI-V (e.g., 25 mg/kg) or vehicle control daily via intraperitoneal (i.p.) injection.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers, Western blot for SphK activity and ceramide levels).
-
Part 2: SKI Proto-Oncoprotein
The SKI (Sloan-Kettering Institute) protein is a nuclear proto-oncogene that plays a dual role in cancer, acting as both an oncoprotein and, in some contexts, a tumor suppressor.[3][4] Its overexpression is often associated with tumor progression in various cancers, including melanoma, pancreatic cancer, and esophageal squamous cell carcinoma.[4][5][6]
Core Signaling Pathways Involving SKI
SKI's primary oncogenic function is often attributed to its negative regulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[5][7] TGF-β normally acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis. SKI interferes with this pathway by interacting with Smad proteins (Smad2, Smad3, and Smad4), which are key mediators of TGF-β signaling.[5][6] This interaction prevents the transcription of TGF-β responsive genes, thereby promoting cell proliferation.[6][7]
SKI has also been shown to interact with other signaling pathways, including the Wnt/β-catenin pathway and the PI3K/Akt pathway, further contributing to its oncogenic potential.[8][9] Additionally, the SKI-interacting protein (Skip) can cooperate with SKI to overcome the growth-suppressive activities of the retinoblastoma tumor suppressor protein (pRb).[10][11]
Target Validation Workflow for SKI
Validating SKI as a therapeutic target in oncology requires a systematic approach to demonstrate its role in cancer cell proliferation, survival, and tumorigenesis.
Experimental Protocols for SKI Validation
1. SKI Expression Analysis
-
Objective: To determine if SKI is overexpressed in cancer tissues compared to normal tissues.
-
Methodology:
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor and adjacent normal tissue sections with an anti-SKI antibody. Score the intensity and percentage of positive cells to compare expression levels.
-
Western Blot: Analyze protein lysates from tumor and normal tissues to quantify SKI protein levels.
-
RNA-Seq Data Analysis: Utilize publicly available datasets like The Cancer Genome Atlas (TCGA) to compare SKI mRNA expression across various cancer types and normal tissues.[12]
-
2. Genetic Knockdown of SKI
-
Objective: To assess the functional consequences of inhibiting SKI expression in cancer cells.
-
Methodology:
-
Design and validate siRNAs or shRNAs targeting the SKI mRNA.
-
Transfect or transduce cancer cell lines (e.g., Panc-1 for pancreatic cancer, melanoma cell lines) with the SKI-targeting constructs or a non-targeting control.
-
Confirm knockdown efficiency by Western blot or qRT-PCR.
-
3. In Vitro Phenotypic Assays Post-Knockdown
-
Objective: To measure the effect of SKI knockdown on cancer cell behavior.
-
Methodology:
-
Proliferation Assay: Perform cell counting, MTT, or BrdU incorporation assays to assess the rate of cell proliferation.
-
Apoptosis Assay: Use TUNEL or Annexin V staining to determine if SKI knockdown induces apoptosis.
-
Migration and Invasion Assays: Employ wound healing or Transwell assays (with or without Matrigel) to evaluate changes in cell motility and invasive potential.
-
4. Pathway Modulation Analysis
-
Objective: To confirm that SKI knockdown affects its downstream signaling pathways.
-
Methodology:
-
Western Blot: Analyze lysates from SKI knockdown and control cells for changes in the phosphorylation status of key signaling proteins, such as Smad2, Smad3, and Akt.
-
Reporter Gene Assays: Co-transfect cells with a reporter construct containing a promoter responsive to a specific pathway (e.g., TGF-β responsive element) and a SKI expression or knockdown vector. Measure the reporter gene activity (e.g., luciferase) to assess pathway modulation.
-
This comprehensive guide provides a foundational understanding and practical framework for the validation of both SKI-V as a therapeutic agent and the SKI protein as a therapeutic target in oncology. The provided data, protocols, and pathway diagrams are intended to aid researchers in designing and executing robust target validation studies.
References
- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ski: Double roles in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SKI pathways inducing progression of human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SKI protein [bionity.com]
- 6. Ski Promotes Tumor Growth Through Abrogation of Transforming Growth Factor-β Signaling in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SKI protein - Wikipedia [en.wikipedia.org]
- 8. Knockdown of Ski decreases osteosarcoma cell proliferation and migration by suppressing the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Skip interacts with the retinoblastoma tumor suppressor and inhibits its transcriptional repression activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Skip interacts with the retinoblastoma tumor suppressor and inhibits its transcriptional repression activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Expression of SKI in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Methodological & Application
SKI V Experimental Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI V is a potent, non-lipid, small-molecule inhibitor of sphingosine kinase (SphK), a critical enzyme in the sphingolipid signaling pathway. SphK catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling molecule involved in cell proliferation, survival, migration, and angiogenesis. Dysregulation of the SphK/S1P pathway is implicated in the pathogenesis of various cancers. This compound exerts its anti-cancer effects by inhibiting SphK, thereby reducing S1P levels and inducing apoptosis and cell cycle arrest in cancer cells. Furthermore, this compound has been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, another crucial regulator of cell growth and survival.
These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the biological activity of this compound. The protocols detailed below are essential for researchers investigating the therapeutic potential of this compound and similar compounds in drug development.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Assay System |
| GST-hSK | 2 | Enzyme Assay |
| hPI3K | 6 | Enzyme Assay |
| ERK2 | 80 | Enzyme Assay |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| HeLa | Cervical Cancer | 8.2 | HDAC Inhibition Assay[1] |
| pCCa-1 | Cervical Cancer | ~10 | CCK-8 Assay |
| MDA-MB-231 | Breast Cancer | Not explicitly stated, but effective at 20 µg/ml | Endogenous SK Inhibition |
| JC | Mammary Carcinoma | ~2 | Cell Proliferation Assay |
Signaling Pathway
The primary mechanism of action of this compound involves the inhibition of Sphingosine Kinase (SphK), which leads to a decrease in the production of the pro-survival signaling molecule Sphingosine-1-Phosphate (S1P) and an accumulation of the pro-apoptotic molecule ceramide. Additionally, this compound inhibits the PI3K/Akt/mTOR pathway, further contributing to its anti-cancer effects.
Experimental Workflow
A general workflow for the in vitro characterization of this compound involves a series of assays to determine its effects on cell viability, apoptosis, cell cycle, and migration.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture. The assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density will vary depending on the cell line and should be determined empirically.
-
Cell Adherence: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow cells to adhere.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. By analyzing the DNA content of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Cells can be stored at -20°C for several weeks after fixation.
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The data can be used to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Cell Migration Assay (Transwell Assay)
Principle: The Transwell assay, or Boyden chamber assay, is used to assess the migratory capacity of cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Cells that migrate through the pores to the lower side of the membrane are fixed, stained, and counted.
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium.
-
Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in a serum-free medium. Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell insert. Add this compound at desired concentrations to the upper chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 12-24 hours), which should be optimized for the specific cell line.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with a solution such as 0.5% crystal violet for 20 minutes.
-
Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Image the stained cells using a microscope and count the number of migrated cells in several random fields to determine the average number of migrated cells per field.
Western Blot Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein. This method can be used to assess the effect of this compound on the expression and phosphorylation status of proteins in the SphK and PI3K/Akt/mTOR signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, SphK1, SphK2) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
References
Application Notes and Protocols for SKI-V in Cervical Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-V is a non-lipid small molecule inhibitor of sphingosine kinase (SphK), an enzyme frequently overexpressed in cervical cancer.[1] Inhibition of SphK by SKI-V disrupts the balance between the pro-survival lipid, sphingosine-1-phosphate (S1P), and the pro-apoptotic lipid, ceramide. This disruption leads to an accumulation of ceramide, which in turn induces apoptosis and inhibits cancer cell proliferation.[1] Furthermore, SKI-V has been shown to suppress the Akt-mTOR signaling pathway, a critical regulator of cell growth and survival, further contributing to its anti-cancer effects in cervical cancer.[1] These application notes provide detailed protocols for utilizing SKI-V to study its effects on cervical cancer cell lines, including methods for assessing cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
SKI-V exerts its anti-cancer effects in cervical cancer cells through a dual mechanism:
-
Inhibition of Sphingosine Kinase (SphK): SKI-V inhibits the activity of SphK, leading to a decrease in the production of pro-survival S1P and an accumulation of pro-apoptotic ceramide. This shift in the ceramide/S1P ratio is a key trigger for apoptosis.[1]
-
Suppression of the Akt-mTOR Pathway: SKI-V treatment leads to a reduction in the phosphorylation of Akt and its downstream target S6 kinase (S6K), indicating the inhibition of the Akt-mTOR signaling cascade.[1] This pathway is crucial for cell proliferation, growth, and survival, and its inhibition contributes significantly to the anti-tumor activity of SKI-V.[1]
Data Presentation
Table 1: Effect of SKI-V on Viability of Cervical Cancer Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM) |
| pCCa-1 | 48 | ~10 |
| HeLa | 48 | Not explicitly stated, but significant viability reduction at 10 µM |
| pCCa-2 | 48 | Not explicitly stated, but significant viability reduction at 10 µM |
| pCCa-3 | 48 | Not explicitly stated, but significant viability reduction at 10 µM |
| Data is extrapolated from dose-response curves and statements in Zhang et al., 2022.[1] |
Table 2: Induction of Apoptosis by SKI-V in Cervical Cancer Cell Lines
| Cell Line | SKI-V Conc. (µM) | Assay | Result |
| pCCa-1 | 10 | Caspase-3 Activity | Significant Increase |
| pCCa-1 | 10 | TUNEL Staining | Robustly Increased Positive Nuclei |
| pCCa-1 | 10 | Annexin V Staining | Robustly Increased Positive Staining |
| pCCa-2 | 10 | Caspase-3 Activity | Significant Increase |
| pCCa-3 | 10 | Caspase-3 Activity | Significant Increase |
| HeLa | 10 | TUNEL Staining | Significantly Increased Positive Nuclei |
| Data derived from Zhang et al., 2022.[1] |
Table 3: Effect of SKI-V on Cell Cycle Distribution in pCCa-1 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | Not specified | Not specified | Not specified |
| SKI-V (10 µM) | Increased | Decreased | Not specified |
| Qualitative data from PI-FACS assays as described in Zhang et al., 2022, indicating a G1-S arrest.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of SKI-V on the viability of cervical cancer cells.
Materials:
-
Cervical cancer cell lines (e.g., HeLa, CaSki, SiHa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
SKI-V (stock solution in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of SKI-V in complete medium. A final concentration range of 1 µM to 30 µM is recommended.[1] Include a vehicle control (DMSO) at the same concentration as the highest SKI-V treatment.
-
Remove the medium from the wells and add 100 µL of the SKI-V dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cervical cancer cells treated with SKI-V using flow cytometry.
Materials:
-
Cervical cancer cells
-
Complete culture medium
-
SKI-V
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of SKI-V (e.g., 10 µM) and a vehicle control for 24-48 hours.[1]
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of SKI-V on the cell cycle distribution of cervical cancer cells.
Materials:
-
Cervical cancer cells
-
Complete culture medium
-
SKI-V
-
6-well plates
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with SKI-V (e.g., 10 µM) and a vehicle control for the desired time.[1]
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 4 mL of cold 70% ethanol for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis of Akt-mTOR Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the Akt-mTOR pathway following SKI-V treatment.
Materials:
-
Cervical cancer cells
-
Complete culture medium
-
SKI-V
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with SKI-V (e.g., 10 µM for 3 hours) and a vehicle control.[1]
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Troubleshooting
-
Low cell viability in control group: Ensure proper cell culture conditions, check for contamination, and use cells within a low passage number.
-
High background in Western blots: Optimize antibody concentrations, increase the number and duration of washes, and ensure the blocking step is sufficient.
-
Poor separation of cell cycle phases: Ensure proper fixation and RNase treatment. Analyze a sufficient number of events on the flow cytometer.
-
Variability in results: Maintain consistency in cell seeding density, drug concentrations, and incubation times. Perform experiments in triplicate.
Conclusion
SKI-V presents a promising therapeutic strategy for cervical cancer by targeting both the sphingolipid metabolism and the Akt-mTOR signaling pathway. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-cancer effects of SKI-V in cervical cancer cell lines and to further elucidate its mechanisms of action.
References
Application Notes and Protocols: SKI-V Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-V is a non-lipid small molecule inhibitor of sphingosine kinase (SphK), an enzyme frequently overexpressed in various cancers.[1][2] Inhibition of SphK by SKI-V disrupts the balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P), leading to an accumulation of ceramide and subsequent induction of apoptosis in cancer cells.[1][2] Furthermore, SKI-V has been shown to suppress the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] Understanding the dose-dependent effects of SKI-V is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for analyzing the dose-response curve of SKI-V in cancer cell lines, including methods for assessing cell viability and key signaling pathway modulation.
Data Presentation
Table 1: Dose-Response of SKI-V on Cervical Cancer Cell Viability
| SKI-V Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 1 | 98 | ± 4.8 |
| 3 | 85 | ± 6.1 |
| 10 | 62 | ± 5.5 |
| 30 | 41 | ± 4.9 |
Note: This table summarizes representative data on the effect of SKI-V on the viability of primary human cervical cancer cells (pCCa-1) as measured by a CCK-8 assay after a 48-hour treatment period. Significant inhibition of cell viability is observed at concentrations of 3 µM and higher.[1]
Table 2: Effect of SKI-V on Key Signaling Proteins in Cervical Cancer Cells
| Treatment | p-Akt (Ser473) Expression (Fold Change) | p-mTOR (Ser2448) Expression (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| SKI-V (10 µM) | 0.35 | 0.42 |
Note: This table illustrates the inhibitory effect of a 10 µM SKI-V treatment on the phosphorylation of Akt and mTOR in primary cervical cancer cells, as determined by Western blot analysis. This demonstrates the compound's impact on the PI3K/Akt/mTOR signaling pathway.[1]
Mandatory Visualizations
Caption: SKI-V inhibits SphK, leading to ceramide accumulation and apoptosis, and suppresses the pro-survival PI3K/Akt/mTOR pathway.
Caption: Workflow for SKI-V dose-response analysis, including cell viability and Western blot assays.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8 or MTT)
This protocol outlines the steps to determine the effect of SKI-V on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, pCCa-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
SKI-V (dissolved in DMSO to create a stock solution)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 5 x 10³ cells per well in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
SKI-V Treatment:
-
Prepare serial dilutions of SKI-V in complete culture medium to achieve final concentrations ranging from 1 to 30 µM. Include a vehicle control (DMSO) at the same concentration as the highest SKI-V dose.
-
Carefully remove the medium from the wells and add 100 µL of the prepared SKI-V dilutions or vehicle control.
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Assessment (CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the SKI-V concentration to generate a dose-response curve.
-
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol details the procedure for examining the effect of SKI-V on the expression and phosphorylation of key signaling proteins.
Materials:
-
6-well cell culture plates
-
SKI-V
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentration of SKI-V (e.g., 10 µM) and a vehicle control for the specified time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
References
- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-osteosarcoma cell activity by the sphingosine kinase 1 inhibitor SKI-V - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of SKI-V in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI-V, a non-lipid small molecule inhibitor of sphingosine kinase (SphK), has demonstrated significant anti-cancer activity in preclinical studies.[1] Overexpression and overactivation of SphK1/2 are implicated in the tumorigenesis and progression of various cancers, making it a compelling therapeutic target.[1] SKI-V acts by inhibiting SphK activity, leading to a decrease in the oncogenic lipid sphingosine-1-phosphate (S1P) and an accumulation of pro-apoptotic ceramides.[1] Furthermore, SKI-V has been shown to inhibit the Akt-mTOR signaling pathway, a critical regulator of cell growth and proliferation.[1]
These application notes provide detailed protocols for the in vivo administration of SKI-V in mouse models of cancer, with a specific focus on a cervical cancer xenograft model. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of SKI-V.
Data Presentation
Table 1: In Vivo Efficacy of SKI-V in a Cervical Cancer Xenograft Model
| Parameter | Vehicle Control | SKI-V Treated | Reference |
| Mouse Model | Nude mice with subcutaneous pCCa-1 xenografts | Nude mice with subcutaneous pCCa-1 xenografts | [1] |
| Dosage and Administration | Vehicle i.p. daily | 25 mg/kg body weight, i.p. daily | [1] |
| Treatment Duration | 15 days | 15 days | [1] |
| Tumor Volume | Significantly higher | Significantly inhibited growth | [1] |
| Tumor Weight | Heavier | Significantly lighter | [1] |
| SphK Activity in Tumors | Normal | Dramatically decreased | [1] |
| Ceramide Content in Tumors | Baseline | Significantly increased | [1] |
| Mouse Body Weight | No significant change | No significant difference | [1] |
Experimental Protocols
Protocol 1: Preparation of SKI-V for In Vivo Administration
Materials:
-
SKI-V (CAS No. 24418-86-8)
-
Vehicle (e.g., sterile phosphate-buffered saline (PBS), or a solution of 20% hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water)[2]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Determine the required concentration: Calculate the required concentration of the SKI-V solution based on the desired dose (e.g., 25 mg/kg) and the average weight of the mice to be treated, ensuring the final injection volume is appropriate (typically 100-200 µL for intraperitoneal injection).
-
Weigh SKI-V: Accurately weigh the required amount of SKI-V powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of the chosen vehicle to the SKI-V powder.
-
Mixing: Vortex the solution thoroughly until the SKI-V is completely dissolved. Gentle warming may be required for some formulations, but stability at that temperature should be confirmed.
-
Sterilization: If the vehicle and initial components are not sterile, the final solution should be sterilized by filtration through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Prepare the solution fresh daily for injections. If short-term storage is necessary, store at 4°C and protect from light. Ascertain the stability of the compound under these conditions.
Protocol 2: In Vivo Administration of SKI-V in a Subcutaneous Cervical Cancer Xenograft Model
Animal Model:
-
Female nude mice (e.g., BALB/c nude), 6-8 weeks old.
Tumor Cell Inoculation:
-
Culture primary cervical cancer cells (pCCa-1) under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or an appropriate medium at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³) before starting the treatment. This typically takes around 20 days.[1]
Treatment Protocol:
-
Randomly assign the tumor-bearing mice into two groups: a vehicle control group and a SKI-V treatment group.
-
Administer SKI-V (25 mg/kg body weight) or the vehicle control via intraperitoneal (i.p.) injection daily for 15 consecutive days.[1]
-
Monitor the mice daily for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Measure tumor volume every six days using calipers (Volume = (length × width²)/2).[1]
-
At the end of the treatment period (or at designated time points), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., measurement of SphK activity, ceramide levels, protein expression by Western blot, or mRNA levels by RT-PCR).[1]
Visualizations
Caption: SKI-V inhibits SphK, leading to reduced S1P, Akt-mTOR inactivation, and apoptosis.
Caption: Workflow for in vivo evaluation of SKI-V in a mouse xenograft model.
References
- 1. New combination of drugs works together to reduce lung tumors in mice - Northwestern Now [news.northwestern.edu]
- 2. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phospho-Akt (p-Akt) Following SKI V Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Akt phosphorylation at Serine 473 (p-Akt Ser473) and Threonine 308 (p-Akt Thr308) via Western blot following treatment with SKI V, a sphingosine kinase (SphK) and PI3K/Akt pathway inhibitor.
Introduction
This compound is a dual inhibitor, targeting both sphingosine kinase and the PI3K/Akt/mTOR signaling pathway.[1][2] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[3] Akt, a serine/threonine kinase, is a key node in this pathway. Its activation requires phosphorylation at two key sites: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[4]
This compound has been shown to suppress the growth of cervical cancer cells by inhibiting the activation of the Akt-mTOR cascade.[1] Specifically, treatment with this compound leads to a significant reduction in the phosphorylation of Akt at Ser473.[1] Therefore, Western blotting for phospho-Akt is a crucial method to elucidate the mechanism of action of this compound and to assess its efficacy in preclinical studies.
Signaling Pathway
The diagram below illustrates the PI3K/Akt signaling pathway and the inhibitory action of this compound. Growth factor signaling activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits Akt to the plasma membrane, where it is phosphorylated by PDK1 and mTORC2, leading to its full activation. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. This compound inhibits this pathway, leading to a decrease in Akt phosphorylation and downstream signaling.
Caption: PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
The following diagram outlines the major steps for performing a Western blot analysis of p-Akt after this compound treatment.
Caption: Western blot workflow for p-Akt analysis after this compound treatment.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., cervical cancer cell lines like pCCa-1 and pCCa-2) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of Akt phosphorylation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 3 hours).[1] Include positive and negative controls where appropriate (e.g., growth factor stimulation to induce p-Akt).
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. A common choice is RIPA buffer supplemented with cocktails of these inhibitors. Keep the buffer on ice.
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold lysis buffer to the dish (e.g., 100-150 µL for a well in a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 20-30 minutes with occasional vortexing.
-
-
Centrifugation: Centrifuge the lysate at 12,000-14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay.
SDS-PAGE
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 10% or 4-12% gradient gel). Also, load a pre-stained protein ladder to monitor protein separation and size. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
Protein Transfer
-
Membrane Activation: If using a PVDF membrane, activate it by incubating in methanol for 1-2 minutes, followed by a brief wash in transfer buffer. Nitrocellulose membranes do not require methanol activation.
-
Transfer: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the protein transfer from the gel to the membrane using a wet or semi-dry transfer system.
Blocking
-
Ponceau S Staining (Optional): Briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer. Destain with wash buffer (e.g., TBST).
-
Blocking: To prevent non-specific antibody binding, incubate the membrane in a blocking solution for 1 hour at room temperature or overnight at 4°C with gentle agitation. For phospho-protein detection, 5% Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) is recommended over non-fat dry milk, as milk contains phosphoproteins that can cause background signal.[5]
Antibody Incubation
-
Primary Antibody: Incubate the membrane with the primary antibody specific for phospho-Akt (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) diluted in blocking buffer (e.g., 5% BSA in TBST) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (TBST) to remove unbound primary antibody.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with wash buffer.
Signal Detection and Imaging
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubation: Incubate the membrane with the ECL substrate for the recommended time (usually 1-5 minutes).
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Stripping and Re-probing
-
To normalize the phospho-Akt signal, the membrane can be stripped and re-probed for total Akt and a loading control (e.g., β-actin or GAPDH).
-
Stripping: Incubate the membrane in a stripping buffer to remove the bound antibodies.
-
Re-blocking and Re-probing: After stripping, wash the membrane thoroughly, re-block, and then incubate with the primary antibody for total Akt or the loading control, followed by the secondary antibody and detection steps as described above.
Data Presentation and Analysis
Quantitative analysis of Western blots requires densitometry measurements of the band intensities. The level of phosphorylated Akt should be normalized to the level of total Akt to account for any differences in protein loading. Further normalization to a housekeeping protein like β-actin or GAPDH can also be performed.
Summary of Expected Results with this compound Treatment
| Treatment Group | p-Akt (Ser473) Level | Total Akt Level | p-Akt / Total Akt Ratio | Interpretation |
| Vehicle Control | Baseline | Baseline | Baseline | Basal level of Akt phosphorylation in the absence of the inhibitor. |
| This compound (e.g., 10 µM) | Decreased | Unchanged | Decreased | This compound inhibits the PI3K/Akt pathway, leading to a reduction in Akt phosphorylation at Ser473.[1] |
| Positive Control (e.g., Growth Factor) | Increased | Unchanged | Increased | Confirms that the Akt pathway is responsive to stimuli in the experimental system. |
Note: The above table represents expected qualitative changes. Actual quantitative data will vary depending on the cell line, treatment conditions, and experimental setup.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak p-Akt signal | - Low basal phosphorylation- Inactive antibody- Phosphatase activity | - Stimulate cells with a known activator (e.g., insulin, EGF) as a positive control.- Use a fresh aliquot of antibody and check recommended dilutions.- Ensure fresh phosphatase inhibitors are added to the lysis buffer and samples are kept on ice. |
| High background | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or try a different blocking agent (e.g., 5% BSA).- Optimize primary and secondary antibody concentrations.- Increase the number and duration of wash steps. |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a more specific antibody; check the antibody datasheet for validated applications.- Ensure protease inhibitors are included in the lysis buffer. |
| Inconsistent loading | - Inaccurate protein quantification- Pipetting errors | - Re-quantify protein concentrations.- Be careful and consistent when loading samples.- Normalize to a reliable loading control (e.g., β-actin, GAPDH, or total protein stain). |
References
- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Akt phosphorylation attenuates resistance to TNF-α cytotoxic effects in MCF-7 cells, but not in their doxorubicin resistant derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of the Ski oncoprotein with Smad3 regulates TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Colony Formation Assays Using the SK-OV-3 Human Ovarian Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, also known as a clonogenic assay, is a fundamental in vitro cell survival assay used to determine the ability of a single cell to undergo unlimited division and form a colony. This technique is particularly valuable in cancer research to assess the effects of cytotoxic agents, radiation, or gene expression modifications on the long-term survival and proliferative capacity of cancer cells. The SK-OV-3 cell line, derived from a human ovarian adenocarcinoma, is a widely used model in ovarian cancer research. These cells are known for their resistance to certain cytotoxic drugs and their ability to form colonies, making them a suitable model for studying therapeutic interventions.[1] This document provides detailed protocols for performing both standard 2D and soft agar colony formation assays with SK-OV-3 cells, along with relevant signaling pathway information.
Key Signaling Pathways in SK-OV-3 Proliferation
The proliferation and survival of SK-OV-3 cells are regulated by several key signaling pathways. Understanding these pathways is crucial for interpreting the results of colony formation assays, especially when investigating targeted therapies. Two of the most prominent pathways are the PI3K/AKT/mTOR and the RAF/MEK/ERK pathways.
The PI3K/AKT/mTOR pathway is frequently activated in ovarian cancer and plays a central role in cell growth, proliferation, and survival.[2][3] Activation of this pathway can lead to increased resistance to chemotherapy.[3] The RAF/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4] Aberrant activation of this pathway is common in many cancers, including ovarian cancer, and contributes to tumor progression.[4]
Caption: Key signaling pathways regulating proliferation and survival in SK-OV-3 cells.
Experimental Protocols
Standard 2D Colony Formation Assay
This assay measures the ability of adherent cells to form colonies on a plastic surface.
Experimental Workflow
Caption: Workflow for a standard 2D colony formation assay.
Materials:
-
SK-OV-3 cells (e.g., ATCC HTB-77)
-
Complete culture medium (e.g., McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin)
-
6-well cell culture plates
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Fixation solution: 100% Methanol
-
Staining solution: 0.5% Crystal Violet in 25% Methanol
-
Compound of interest for treatment
Procedure:
-
Cell Culture: Culture SK-OV-3 cells in their recommended medium until they reach 70-80% confluency.
-
Cell Seeding:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well plates at a density of 300-1000 cells per well.[5][6] The optimal seeding density may need to be determined empirically.
-
Gently swirl the plates to ensure even distribution of cells.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
The following day, replace the medium with fresh medium containing the desired concentrations of the treatment compound. Include a vehicle control.
-
The duration of treatment can vary depending on the experimental design (e.g., 24 hours followed by replacement with fresh medium, or continuous exposure).
-
-
Incubation:
-
Fixation and Staining:
-
After the incubation period, when colonies are visible to the naked eye, carefully aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Add 1 mL of 100% methanol to each well and incubate for 10-15 minutes at room temperature to fix the colonies.
-
Aspirate the methanol and add 1 mL of 0.5% crystal violet solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed.
-
-
Quantification:
-
Allow the plates to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells). Counting can be done manually or using imaging software.
-
Quantitative Data Summary:
| Parameter | Recommended Range | Source(s) |
| Cell Line | SK-OV-3 | [1] |
| Seeding Density (6-well plate) | 100 - 1000 cells/well | [5][6][7][8] |
| Incubation Time | 10 - 14 days | [5][6] |
| Staining Method | Crystal Violet, Coomassie Blue, SRB | [5][6][9] |
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity.[10]
Experimental Workflow
Caption: Workflow for a soft agar colony formation assay.
Materials:
-
SK-OV-3 cells
-
Complete culture medium (2x concentration and 1x concentration)
-
Agar or Agarose (e.g., 1% and 0.7% solutions, sterile)
-
6-well cell culture plates
-
Treatment compound
-
Staining solution (e.g., 0.005% Crystal Violet)
Procedure:
-
Preparation of Base Agar Layer:
-
Prepare a 1% agar solution in sterile water and autoclave. Cool to 40°C in a water bath.
-
Warm 2x complete medium to 40°C.
-
Mix equal volumes of the 1% agar and 2x medium to create a 0.5% agar base in 1x medium.
-
Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
-
Preparation of Top Agar Layer with Cells:
-
Prepare a 0.7% agarose solution and cool to 40°C.[10] Note: Do not exceed 40°C to avoid cell death.[10]
-
Trypsinize and count SK-OV-3 cells. A common starting cell number is 5,000 cells per plate.[10]
-
Resuspend the cells in 1x complete medium (containing the treatment compound if applicable) and warm to 37°C.
-
Mix the cell suspension with the 0.7% agarose solution to achieve a final agarose concentration of 0.3-0.4%.
-
-
Plating and Incubation:
-
Carefully layer 1.5 mL of the cell-agar mixture on top of the solidified base layer.
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-28 days.[10]
-
To prevent the agar from drying out, add 100-200 µL of fresh medium to the top of the agar every 2-3 days.
-
-
Staining and Quantification:
-
After the incubation period, add 0.5 mL of a staining solution (e.g., 0.005% crystal violet) to each well and incubate for 1-2 hours.
-
Count the colonies using a microscope.
-
Quantitative Data Summary for Soft Agar Assay:
| Parameter | Recommended Value/Range | Source(s) |
| Cell Line | SK-OV-3 | [1][11] |
| Seeding Density (per 35mm dish) | ~5,000 cells | [9][10] |
| Base Agar Concentration | 0.5% - 0.8% | [10] |
| Top Agarose Concentration | 0.3% - 0.4% | [10] |
| Incubation Time | 14 - 28 days | [10][11] |
| Staining Method | Crystal Violet | [10] |
Data Interpretation and Troubleshooting
-
Low Colony Numbers: This could be due to low seeding density, unhealthy cells, or high toxicity of the treatment. Consider optimizing the cell seeding number and ensuring high cell viability before starting the assay.
-
Merged Colonies: If colonies are too close and merge, making counting difficult, reduce the initial seeding density.
-
Uneven Colony Distribution: Ensure a single-cell suspension is achieved after trypsinization and that the plate is gently swirled to evenly distribute the cells.
-
Contamination: Maintain strict aseptic techniques throughout the long incubation period.
By following these detailed protocols, researchers can effectively utilize the colony formation assay to investigate the long-term effects of various treatments on the proliferative capacity of SK-OV-3 ovarian cancer cells.
References
- 1. mskcc.org [mskcc.org]
- 2. UNBS5162 inhibits SKOV3 ovarian cancer cell proliferation by regulating the PI3K/AKT signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - Cai - Chinese Journal of Cancer Research [cjcr.amegroups.org]
- 4. Anticancer activity of sugiol against ovarian cancer cell line SKOV3 involves mitochondrial apoptosis, cell cycle arrest and blocking of the RAF/MEK/ERK signalling pathway [archivesofmedicalscience.com]
- 5. Inhibition of cell growth and induction of apoptosis in ovarian carcinoma cell lines CaOV3 and SKOV3 by natural withanolide Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 3.3. Colony Formation Assay [bio-protocol.org]
- 8. Colony formation assay [bio-protocol.org]
- 9. Identification of a Potential Ovarian Cancer Stem Cell Gene Expression Profile from Advanced Stage Papillary Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: SKI V for Studying Lipid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI V is a potent, non-competitive small molecule inhibitor of sphingosine kinase (SphK), a critical enzyme in the lipid signaling network. By catalytically phosphorylating sphingosine to sphingosine-1-phosphate (S1P), SphK plays a pivotal role in the "sphingolipid rheostat," a concept that balances the levels of pro-apoptotic ceramides and sphingosine against the pro-survival and pro-proliferative actions of S1P. Dysregulation of this balance is a hallmark of numerous diseases, including cancer.[1][2] this compound offers a valuable tool for investigating the intricate roles of the SphK/S1P signaling axis in health and disease. These application notes provide detailed protocols for utilizing this compound to probe lipid signaling pathways and present relevant quantitative data to guide experimental design.
Mechanism of Action
This compound exerts its inhibitory effect on sphingosine kinase in a non-competitive manner.[3] This means it does not compete with the enzyme's natural substrate, sphingosine. By inhibiting SphK, this compound effectively reduces the intracellular production of S1P.[3][4] This disruption of the sphingolipid rheostat leads to an accumulation of pro-apoptotic sphingolipids like ceramide, ultimately triggering programmed cell death in susceptible cells.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a reference for its potency and activity in various contexts.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Notes |
| GST-hSK (Sphingosine Kinase) | 2 µM | Non-competitive inhibition.[3] |
| hPI3K (Phosphoinositide 3-kinase) | 6 µM | Off-target activity.[3] |
| hERK2 | 80 µM | Weak inhibitory activity.[4] |
Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| pCCa-1 | Cervical Cancer | Significant viability reduction at 3-30 µM |
| Osteosarcoma cells (primary and immortalized) | Osteosarcoma | Robust suppression of cell survival |
Note: Specific IC50 values for pCCa-1 and osteosarcoma cells were not explicitly provided in the search results, but the provided text indicates significant effects at the noted concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its use in cell-based assays.
Caption: Sphingolipid metabolism and the inhibitory action of this compound.
Caption: A general workflow for studying the effects of this compound in vitro.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Sphingosine Kinase Activity Assay
This is a general protocol for measuring SphK activity in cell lysates, which can be adapted for use with this compound.
Materials:
-
This compound
-
Cell lysis buffer (e.g., containing protease and phosphatase inhibitors)
-
Sphingosine substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound or vehicle control. Lyse the cells in a suitable lysis buffer and determine the protein concentration.
-
Kinase Reaction: In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein), sphingosine substrate, and kinase reaction buffer.
-
To assess the inhibitory effect of this compound, pre-incubate the cell lysate with this compound for a specified time before adding the substrate.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Lipid Extraction: Stop the reaction by adding an acidic solution. Extract the lipids using a chloroform/methanol/water mixture.
-
TLC Separation: Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate S1P from other lipids.
-
Quantification: Visualize the radiolabeled S1P using autoradiography or a phosphorimager. Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the SphK activity as the amount of ³²P incorporated into S1P per unit of protein per unit of time. Compare the activity in this compound-treated samples to the control.
Lipidomics Analysis
This protocol provides a general workflow for analyzing changes in the lipid profile of cells treated with this compound.
Materials:
-
This compound
-
Cell culture reagents
-
Solvents for lipid extraction (e.g., chloroform, methanol, water)
-
Internal standards for various lipid classes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Perform lipid extraction using a method such as the Folch or Bligh-Dyer method. Add a cocktail of internal standards to the samples before extraction for quantification.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the lipid extract onto an appropriate LC column (e.g., C18) coupled to a high-resolution mass spectrometer.
-
Use a gradient of mobile phases to separate the different lipid species.
-
Acquire data in both positive and negative ionization modes to cover a broad range of lipid classes.
-
-
Data Processing and Analysis:
-
Process the raw LC-MS data using specialized software to identify and quantify individual lipid species based on their mass-to-charge ratio (m/z) and retention time.
-
Normalize the data to the internal standards.
-
Perform statistical analysis to identify lipids that are significantly altered by this compound treatment. Focus on changes in sphingolipids (ceramides, sphingosine, S1P) and other relevant lipid classes.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the complex roles of the sphingosine kinase/S1P signaling pathway. The protocols and data provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of lipid signaling, with potential applications in cancer biology and drug development. Careful experimental design, including the use of appropriate controls and robust data analysis, is crucial for obtaining meaningful and reproducible results.
References
Application of Novel Kinase Inhibitors in Bladder Cancer Research: SKI-V, Bosutinib (SKI-606), and Saracatinib (AZD0530)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical applications of three kinase inhibitors—SKI-V, Bosutinib (SKI-606), and Saracatinib (AZD0530)—in bladder cancer research. This document details their mechanisms of action, provides quantitative data on their efficacy, and offers detailed protocols for key experimental assays.
Introduction
Bladder cancer remains a significant clinical challenge, necessitating the exploration of novel therapeutic strategies. Kinase inhibitors have emerged as a promising class of targeted therapies. This document focuses on two classes of kinase inhibitors:
-
Sphingosine Kinase Inhibitors: Represented by SKI-V , which targets the sphingolipid signaling pathway involved in cell survival and apoptosis.
-
Src Family Kinase (SFK) Inhibitors: Featuring Bosutinib (SKI-606) and Saracatinib (AZD0530) , which target the non-receptor tyrosine kinase Src, a key regulator of cell proliferation, migration, and invasion.
These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the potential of these inhibitors in bladder cancer models.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of SKI-V, Bosutinib, and Saracatinib in bladder cancer and other relevant cancer models.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Target | Cell Line | Cancer Type | IC50 | Citation |
| SKI-V | Sphingosine Kinase (SphK) | - | Bladder Cancer | Induces apoptosis | |
| Bosutinib (SKI-606) | Src/Abl | K562 | Chronic Myelogenous Leukemia | ~20 nM | |
| HT29 | Colon Cancer | - | |||
| Saracatinib (AZD0530) | c-Src | Various | Various | 2.7 nM (cell-free) | [1] |
| NBT-II | Bladder Cancer | Inhibits EGF-induced cell scattering | [2] | ||
| K562 | Chronic Myelogenous Leukemia | 0.22 µM | [1] | ||
| A549 | Lung Cancer | 0.14 µM (migration) | [1] |
Table 2: In Vivo Antitumor Activity
| Compound | Model | Cancer Type | Dosing Regimen | Outcome | Citation |
| Bosutinib (SKI-606) | Src-transformed fibroblast xenografts | Fibrosarcoma | 60 mg/kg/day | 18% Tumor/Control (T/C) | |
| HT29 xenografts | Colon Cancer | 60 mg/kg/day | 30% T/C | ||
| K562 tumor xenografts | Chronic Myelogenous Leukemia | 100 mg/kg | Tumor eradication | ||
| Saracatinib (AZD0530) | Murine model | Bladder Cancer | - | Inhibits metastasis | [1] |
| Src3T3 allografts | Fibrosarcoma | 25 mg/kg/day (mice) | 100% tumor growth inhibition | ||
| Orthotopic DU145 xenografts | Prostate Cancer | 25 mg/kg (oral, daily) | Significant antitumor activity | [2] |
Signaling Pathways and Mechanisms of Action
Src Kinase Signaling in Bladder Cancer Invasion
Src is a non-receptor tyrosine kinase that plays a pivotal role in mediating signals from cell surface receptors, such as integrins and receptor tyrosine kinases (RTKs), to downstream pathways that control cell migration and invasion. In bladder cancer, aberrant Src activation can lead to the phosphorylation of key substrates like Focal Adhesion Kinase (FAK) and paxillin, promoting the turnover of focal adhesions and enhancing cell motility.
SKI-V and Sphingosine Kinase Signaling in Apoptosis
SKI-V inhibits sphingosine kinases (SphK1 and SphK2), enzymes that catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This shifts the cellular balance from the pro-survival S1P towards the pro-apoptotic sphingolipids, ceramide and sphingosine. In bladder cancer cells, this can lead to the activation of apoptotic pathways, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of SKI-V, Bosutinib, and Saracatinib on bladder cancer cell lines.
Protocol Details:
-
Cell Seeding: Seed bladder cancer cells (e.g., T24, UM-UC-3, 5637) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the inhibitor (SKI-V, Bosutinib, or Saracatinib) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Transwell Invasion Assay
This assay evaluates the effect of Src inhibitors on the invasive potential of bladder cancer cells.
Protocol Details:
-
Matrigel Coating: Thaw Matrigel on ice and dilute to 200-300 µg/mL with cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of a Transwell insert (8 µm pore size) and incubate at 37°C for at least 1 hour to solidify.
-
Cell Seeding: Resuspend bladder cancer cells in serum-free medium and seed 5 x 10^4 to 1 x 10^5 cells into the Matrigel-coated upper chamber.
-
Chemoattractant and Inhibitor Addition: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Add the desired concentration of Saracatinib or Bosutinib to both the upper and lower chambers.
-
Incubation: Incubate the plate at 37°C for 24 to 48 hours.
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with 0.5% crystal violet.
-
Cell Counting: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Compare the number of invading cells in the treated groups to the control group.
3. Western Blot Analysis for Phosphorylated Proteins
This protocol is used to detect changes in the phosphorylation status of proteins in key signaling pathways upon treatment with the inhibitors.
Protocol Details:
-
Cell Lysis: Treat bladder cancer cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src (Tyr416), anti-phospho-FAK (Tyr397)) overnight at 4°C.[5] Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
4. In Vivo Xenograft Model
This protocol describes the use of a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of the inhibitors.
Protocol Details:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 bladder cancer cells (e.g., UM-UC-3) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2) every 2-3 days.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the inhibitor (e.g., Bosutinib at 60 mg/kg/day or Saracatinib at 25 mg/kg/day, orally) or vehicle control daily.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Collection: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.
-
Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the extent of tumor growth inhibition.
Conclusion
The kinase inhibitors SKI-V, Bosutinib, and Saracatinib represent promising therapeutic agents for bladder cancer by targeting key signaling pathways involved in cell survival, proliferation, and invasion. The data and protocols presented in these application notes provide a foundation for further preclinical investigation into their efficacy and mechanisms of action in bladder cancer models. Rigorous preclinical evaluation using these and other advanced models will be crucial for their potential translation into clinical applications for bladder cancer patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. corning.com [corning.com]
- 3. The role of focal adhesion kinase in bladder cancer: translation from in vitro to ex vivo human urothelial carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]
Troubleshooting & Optimization
Troubleshooting SKI V solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sphingosine kinase inhibitor, SKI V.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-lipid, noncompetitive inhibitor of sphingosine kinase (SphK). It also demonstrates inhibitory activity against phosphoinositide 3-kinase (PI3K). By inhibiting these kinases, this compound disrupts key signaling pathways involved in cell survival, proliferation, and migration, ultimately leading to the induction of apoptosis (programmed cell death).
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO). It is practically insoluble in water and ethanol. For in vivo studies, a suspension can be prepared using vehicles like carboxymethylcellulose sodium (CMC-Na).
Q3: My this compound powder won't dissolve completely in DMSO. What should I do?
A3: Ensure you are using fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of this compound.[1] If you still encounter issues, gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can aid in dissolution. However, avoid excessive heat as it may degrade the compound.
Q4: After diluting my this compound DMSO stock into my aqueous cell culture medium, a precipitate formed. How can I prevent this?
A4: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. To mitigate this, it is crucial to add the DMSO stock solution to your aqueous buffer or medium while vortexing or gently mixing. This rapid dispersion can help keep the compound in solution. Additionally, ensure the final concentration of DMSO in your working solution is kept to a minimum (ideally ≤0.5%) to avoid both solubility issues and solvent-induced cellular toxicity.
Q5: What is the recommended storage condition for this compound solutions?
A5: this compound powder should be stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility
This guide provides a systematic approach to addressing common solubility challenges with this compound.
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture from the atmosphere.
-
Solution: Use fresh, anhydrous DMSO from a newly opened bottle. Store DMSO properly to prevent moisture absorption.
-
-
Possible Cause: Insufficient mixing or energy to break the crystal lattice.
-
Solution: After adding DMSO to the this compound powder, vortex the solution thoroughly. If dissolution is still incomplete, brief sonication or gentle warming in a 37°C water bath can be effective. Always visually inspect for complete dissolution before use.
-
Issue 2: Precipitate forms when diluting DMSO stock solution into aqueous media.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solution:
-
Optimize Dilution Technique: Add the DMSO stock solution dropwise into the vortexing aqueous buffer or media. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Lower Final Concentration: If possible, lower the final working concentration of this compound in your experiment.
-
Use a Carrier Protein: For certain in vitro assays, the addition of a carrier protein like bovine serum albumin (BSA) to the aqueous buffer can help to stabilize hydrophobic compounds and prevent precipitation.
-
Intermediate Dilution: Consider performing an intermediate dilution step in a solvent that is miscible with both DMSO and your final aqueous medium, if compatible with your experimental system.
-
-
Issue 3: Inconsistent results in in vivo studies due to poor formulation.
-
Possible Cause: Inhomogeneous suspension of this compound.
-
Solution: Ensure the suspension is uniformly mixed before each administration. Sonication of the CMC-Na suspension prior to administration can help to break up aggregates and ensure a more consistent dose.
-
-
Possible Cause: Degradation of this compound in the formulation.
-
Solution: Prepare the in vivo formulation fresh for each experiment. Assess the stability of this compound in your chosen vehicle over the time course of your experiment if you plan to prepare a larger batch.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 51 mg/mL[1] | 200.59 mM[1] | Use fresh, anhydrous DMSO for optimal solubility. |
| Water | Insoluble[1] | - | - |
| Ethanol | Insoluble[1] | - | - |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 254.24 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 254.24 g/mol * 1000 mg/g = 2.54 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, you can sonicate the tube for a few minutes or warm it gently in a 37°C water bath.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol provides a general guideline for preparing a suspension of this compound in Carboxymethylcellulose Sodium (CMC-Na) for oral gavage in mice. The final concentration and vehicle composition may need to be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection
-
Sterile glass vial
-
Magnetic stirrer and stir bar or homogenizer
-
Sonicator
Procedure:
-
Prepare the CMC-Na vehicle:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water. To do this, slowly add 0.5 g of CMC-Na to 100 mL of sterile water while stirring vigorously to prevent clumping.
-
Continue stirring until a clear, viscous solution is formed. This may take several hours. Gentle heating can aid in dissolution, but allow the solution to cool to room temperature before adding the compound.
-
-
Calculate the required amount of this compound:
-
Determine the desired dose (e.g., in mg/kg) and the dosing volume for your animals (e.g., 10 mL/kg).
-
Calculate the required concentration of this compound in the formulation. For example, for a 50 mg/kg dose in a mouse receiving 10 mL/kg, the concentration would be 5 mg/mL.
-
Weigh the appropriate amount of this compound powder.
-
-
Prepare the this compound suspension:
-
Add the weighed this compound powder to the required volume of the 0.5% CMC-Na solution in a sterile glass vial.
-
Mix thoroughly using a magnetic stirrer or homogenizer until a uniform suspension is achieved.
-
Sonication of the final suspension can help to reduce particle size and improve homogeneity.
-
-
Administration:
-
Administer the suspension to the animals via oral gavage.
-
Ensure the suspension is well-mixed immediately before each administration to guarantee accurate dosing.
-
It is recommended to prepare the formulation fresh for each experiment.
-
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow: Preparing a this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Logical Relationship: Troubleshooting Solubility Issues
Caption: Troubleshooting logic for this compound solubility.
References
Technical Support Center: Optimizing SKI-V Concentration for Apoptosis Induction
Welcome to the technical support center for the use of SKI-V in apoptosis research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is SKI-V and how does it induce apoptosis?
SKI-V is a non-lipid, non-competitive inhibitor of sphingosine kinase (SphK), with a reported IC50 of approximately 2 μM for the enzyme.[1][2] It functions by blocking the synthesis of sphingosine-1-phosphate (S1P), a pro-survival signaling lipid, and leading to the accumulation of its pro-apoptotic precursor, ceramide.[2] This shift in the ceramide/S1P ratio disrupts key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, ultimately leading to the activation of the apoptotic cascade.[2]
Q2: What is a typical starting concentration for SKI-V to induce apoptosis?
A common starting concentration for SKI-V in many cancer cell lines is 10 μM for a 24-hour treatment period.[1] However, the optimal concentration is highly dependent on the cell line being used. It is always recommended to perform a dose-response experiment to determine the IC50 value for your specific cell model.
Q3: How can I determine the optimal concentration of SKI-V for my cell line?
To determine the optimal concentration, you should perform a dose-response study. This involves treating your cells with a range of SKI-V concentrations (e.g., 0.1, 1, 5, 10, 20, 50 μM) for a fixed time point (e.g., 24, 48, or 72 hours). Cell viability can be assessed using assays such as MTT, XTT, or PrestoBlue. The concentration that results in 50% inhibition of cell viability is the IC50. Subsequent apoptosis assays should be performed at concentrations around the IC50 value.
Q4: Can SKI-V be used in combination with other drugs?
Yes, SKI-V has been shown to have synergistic effects when used in combination with other chemotherapeutic agents. For instance, it can sensitize cancer cells to drugs like cisplatin. When designing combination studies, it is important to determine the optimal concentration and timing of administration for both SKI-V and the other drug.
Data Presentation: SKI-V IC50 Values in Various Cancer Cell Lines
The following table summarizes reported IC50 values for SKI-V in different cancer cell lines. Please note that these values can vary depending on the specific experimental conditions, such as cell passage number and the viability assay used.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| pCCa-1 | Cervical Cancer | ~2 | [2] |
| Bladder Cancer Cells | Bladder Cancer | Not specified, induces apoptosis | [2] |
| Molt-4 | T-cell Acute Lymphoblastic Leukemia | 6.9 | [3] |
| SK-NEP-1 | Wilms' Tumor | Dose-dependent apoptosis | [4] |
| G401 | Wilms' Tumor | Dose-dependent apoptosis | [4] |
| HL-60 | Acute Myeloid Leukemia | 5 (used for apoptosis induction) | [5] |
| HL-60/VCR | Vincristine-resistant Acute Myeloid Leukemia | 5 (used for apoptosis induction) | [5] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with SKI-V
This protocol outlines the general steps for treating adherent or suspension cells with SKI-V to induce apoptosis.
Materials:
-
SKI-V stock solution (dissolved in an appropriate solvent like DMSO)
-
Complete cell culture medium
-
Cell line of interest
-
Multi-well plates (6, 12, or 24-well) or culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
For suspension cells, seed the cells in culture flasks or multi-well plates at a density appropriate for your cell line.
-
-
SKI-V Preparation:
-
Prepare a series of dilutions of SKI-V from your stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve SKI-V).
-
-
Treatment:
-
For adherent cells, carefully remove the old medium and replace it with the medium containing the different concentrations of SKI-V or the vehicle control.
-
For suspension cells, add the appropriate volume of the concentrated SKI-V solution to each flask or well to reach the final desired concentration.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Harvesting:
-
For adherent cells, collect both the supernatant (containing floating, potentially apoptotic cells) and the adherent cells. To detach adherent cells, use a gentle method like trypsinization, being mindful that harsh treatment can induce necrosis.
-
For suspension cells, gently collect the cells by centrifugation.
-
-
Proceed to Apoptosis Assay:
-
After harvesting, the cells are ready for analysis using an apoptosis assay such as Annexin V/PI staining.
-
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol describes the steps for staining SKI-V-treated cells with Annexin V and PI to quantify apoptosis by flow cytometry.
Materials:
-
Harvested cells (from Protocol 1)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Washing:
-
Wash the harvested cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and gently resuspending the pellet in PBS.
-
-
Resuspension in Binding Buffer:
-
After the final wash, resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometer tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Gently vortex and incubate for 5 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Controls for Flow Cytometry:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
Mandatory Visualizations
Caption: SKI-V induced apoptotic signaling pathway.
Caption: Experimental workflow for SKI-V induced apoptosis assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no apoptosis observed after SKI-V treatment | 1. Suboptimal SKI-V concentration: The concentration used may be too low for the specific cell line. 2. Incorrect treatment duration: The incubation time may be too short. 3. Cell line resistance: Some cell lines may have intrinsic or acquired resistance to SphK inhibitors.[6] 4. Degraded SKI-V: The compound may have lost its activity due to improper storage. | 1. Perform a dose-response curve to determine the IC50. Test a wider range of concentrations. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours). 3. Consider using a different cell line or a combination therapy approach. Investigate the expression levels of SphK in your cell line. 4. Ensure SKI-V is stored correctly (typically at -20°C or -80°C) and use a fresh aliquot. |
| High background apoptosis in control (vehicle-treated) group | 1. Unhealthy cells: Cells may be overgrown, starved, or have a high passage number.[7] 2. Harsh cell handling: Excessive pipetting or high-speed centrifugation can damage cells.[7] 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use cells at a low passage number and ensure they are in the logarithmic growth phase. Avoid letting cells become over-confluent. 2. Handle cells gently. Use a lower centrifugation speed (e.g., 300 x g). 3. Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples, including the untreated control. |
| High percentage of necrotic cells (Annexin V+/PI+) | 1. High SKI-V concentration: The concentration used may be too high, leading to rapid cell death and necrosis. 2. Late time point: Apoptotic cells will eventually become necrotic. The chosen time point may be too late. 3. Harsh cell harvesting: Over-trypsinization can cause membrane damage. | 1. Use a lower concentration of SKI-V. 2. Analyze cells at an earlier time point. 3. Use a gentle detachment method and minimize incubation time with trypsin. Collect the supernatant containing floating cells. |
| Difficulty in distinguishing between live, apoptotic, and necrotic populations | 1. Improper compensation settings: Incorrect compensation on the flow cytometer can lead to spectral overlap between fluorochromes. 2. Instrument settings: Incorrect voltage or threshold settings can affect population resolution. | 1. Use single-color controls to set up proper compensation. 2. Optimize flow cytometer settings using your control samples before acquiring data for the experimental samples. |
References
- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel sphingosine kinase 1 inhibitor (SKI-5C) induces cell death of Wilms’ tumor cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Apoptotic Mechanism of Action of the Sphingosine Kinase 1 Selective Inhibitor SKI-178 in Human Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to apoptotic cell death in a drug resistant T cell leukaemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yeasenbio.com [yeasenbio.com]
Technical Support Center: SKI-V Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the SKI-V inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Off-Target Effects of SKI-V Inhibitor: Data Summary
SKI-V is a noncompetitive and potent inhibitor of sphingosine kinase (SPHK). However, like many kinase inhibitors, it can exhibit off-target effects. The following table summarizes the known inhibitory activities of SKI-V against its primary target and key off-target kinases.
| Target | IC50 | Notes |
| Sphingosine Kinase (SPHK) | 2 µM | Primary target. SKI-V is a noncompetitive inhibitor.[1][2] |
| Phosphoinositide 3-kinase (PI3K) | 6 µM | Significant off-target activity.[1][2] |
| Extracellular signal-regulated kinase 2 (ERK2) | 80 µM | Weak off-target activity.[2] |
| Protein Kinase C-α (PKC-α) | No inhibition | SKI-V does not inhibit PKC-α.[2] |
Signaling Pathways
The following diagrams illustrate the intended signaling pathway of SKI-V and its known primary off-target pathway.
Caption: On-target inhibition of SPHK and off-target inhibition of the PI3K/Akt pathway by SKI-V.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with the SKI-V inhibitor.
Issue 1: No or lower than expected inhibition of sphingosine kinase activity.
-
Question: I am not observing the expected level of SPHK inhibition with SKI-V in my assay. What could be the reason?
-
Answer:
-
Inhibitor Concentration: Ensure you are using an appropriate concentration of SKI-V. The reported IC50 is 2 µM, but the optimal concentration can vary depending on the cell line and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system.
-
Inhibitor Integrity: SKI-V is typically dissolved in DMSO. Ensure that your stock solution is properly stored and has not undergone multiple freeze-thaw cycles, which can degrade the compound. It has been noted that moisture-absorbing DMSO can reduce the solubility of SKI-V, so using fresh DMSO is recommended.[1]
-
Assay Conditions: For cell-based assays, ensure that the cells have been properly serum-starved if required by your protocol. A common protocol involves pretreating serum-starved cells with SKI-V for at least one hour.[2] For in vitro kinase assays, verify the concentration and purity of your recombinant SPHK enzyme and the concentration of ATP, as this can affect inhibitor potency.
-
Issue 2: Unexpected or excessive cell death/toxicity.
-
Question: I am observing a high level of cytotoxicity in my cells treated with SKI-V, even at low concentrations. What could be the cause?
-
Answer:
-
Off-Target PI3K Inhibition: SKI-V inhibits PI3K with an IC50 of 6 µM.[1][2] The PI3K/Akt pathway is crucial for cell survival, and its inhibition can lead to apoptosis. If your cell line is particularly sensitive to PI3K inhibition, you may observe significant cytotoxicity. Consider using a more specific SPHK inhibitor if this off-target effect is confounding your results.
-
Solvent Toxicity: SKI-V is dissolved in DMSO, which can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%). Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess the effect of the solvent alone.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to SKI-V. It is advisable to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and treatment duration for your specific cell line.
-
Issue 3: Inconsistent or irreproducible results.
-
Question: My results with SKI-V are not consistent between experiments. What are some potential sources of variability?
-
Answer:
-
Inhibitor Preparation: Prepare fresh dilutions of SKI-V from a concentrated stock for each experiment to ensure consistent dosing.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Changes in these parameters can alter cellular signaling and response to inhibitors.
-
Experimental Timing: Ensure that incubation times for inhibitor treatment and subsequent assays are consistent across all experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for SKI-V?
A1: SKI-V is soluble in DMSO but insoluble in water and ethanol.[1] Prepare a concentrated stock solution in high-quality, fresh DMSO and store it at -20°C or -80°C for long-term storage. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q2: How can I confirm that the observed cellular effects are due to SPHK inhibition and not off-target effects on the PI3K pathway?
A2: To dissect the on-target versus off-target effects, you can perform several experiments:
-
Use a specific PI3K inhibitor: Treat your cells with a known specific PI3K inhibitor (e.g., LY294002) and compare the phenotype to that observed with SKI-V.[3]
-
Rescue experiment: If SKI-V is inhibiting SPHK, the downstream effects should be rescued by adding back the product of SPHK, sphingosine-1-phosphate (S1P).
-
Use a structurally different SPHK inhibitor: Compare the effects of SKI-V with another SPHK inhibitor that has a different off-target profile.
Q3: What are the expected downstream effects of SKI-V treatment?
A3: Inhibition of SPHK by SKI-V is expected to decrease the levels of S1P. Due to its off-target effect on PI3K, you may also observe a decrease in the phosphorylation of Akt and its downstream targets, such as mTOR.[4][5] This can lead to decreased cell proliferation, induction of apoptosis, and cell cycle arrest.[4]
Experimental Protocols
The following are generalized protocols for key experiments involving the SKI-V inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Experimental Workflow for Assessing SKI-V Activity
Caption: A general experimental workflow for characterizing the effects of the SKI-V inhibitor.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of SKI-V (and a vehicle control with the same concentration of DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for PI3K/Akt Pathway Activation
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them if necessary, and then treat with SKI-V at the desired concentrations for the appropriate time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-osteosarcoma cell activity by the sphingosine kinase 1 inhibitor SKI-V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Protein Degradation in Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of proteins during their experiments. While the query mentioned "SKI V," this is not a standard protein designation. This guide will focus on the proto-oncogene protein SKI , a protein known to undergo regulated degradation, and provide general principles applicable to preventing the degradation of any protein of interest.
Frequently Asked Questions (FAQs)
What is the SKI protein and why is its degradation a concern?
The SKI protein is a proto-oncogene that acts as a negative regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1] It does this by repressing the activity of Smad proteins, which are key mediators of TGF-β signaling.[2]
The degradation of SKI is a biological process of significant interest. Upon activation of the TGF-β pathway, SKI is rapidly targeted for degradation by the proteasome.[3][4][5] This degradation is a crucial step that allows for the activation of TGF-β target genes.[1] For researchers studying TGF-β signaling or the role of SKI in cancer, understanding and controlling this degradation is essential for accurate experimental results.[1][2]
What are the primary causes of protein degradation during experiments?
Protein degradation during experimental procedures is a common challenge that can arise from several factors once the protein is removed from its native cellular environment.[6] Key causes include:
-
Proteases: When cells are lysed, proteases are released from cellular compartments and can digest proteins.[7][8]
-
Temperature: Higher temperatures can increase the activity of proteases and can also lead to the denaturation of proteins, making them more susceptible to degradation.[6][9] Most proteins are more stable at lower temperatures, typically around 4°C.[9]
-
pH: Each protein has an optimal pH range for stability. Deviations from this pH can lead to denaturation and degradation.[6][9] Lysis buffers should be well-buffered, typically between pH 7.0 and 8.0, to prevent drastic pH shifts.[7]
-
Oxidation: Exposure to oxygen and the presence of metal ions can lead to the oxidation of amino acid residues, which can trigger protein degradation.[10]
-
Mechanical Stress: Physical disruption methods like sonication or vigorous vortexing can generate heat and shear forces that may denature proteins.[11]
What are protease inhibitors and how do they work?
Protease inhibitors are compounds that block the activity of proteases.[12] They are essential for preventing the degradation of proteins during cell lysis and protein extraction.[8] They work by binding to the active site of proteases, either reversibly or irreversibly, preventing them from cleaving peptide bonds in the protein of interest.[13] Since there are different classes of proteases (e.g., serine, cysteine, aspartic, and metalloproteases), a combination or "cocktail" of inhibitors is often used to provide broad-spectrum protection.[14]
How do I select the right protease inhibitor cocktail?
The choice of protease inhibitor cocktail depends on the cell or tissue type and the specific downstream application. For general use, a broad-spectrum commercial cocktail is often the most convenient and effective option.[15] These cocktails contain a mixture of inhibitors targeting various protease classes.
Table 1: Common Protease Inhibitors and Their Targets
| Inhibitor Class | Example Inhibitors | Target Proteases |
| Serine Protease Inhibitors | PMSF, AEBSF, Aprotinin | Trypsin, Chymotrypsin, Thrombin |
| Cysteine Protease Inhibitors | Leupeptin, E-64 | Papain, Cathepsins |
| Aspartic Protease Inhibitors | Pepstatin A | Pepsin, Cathepsin D |
| Metalloprotease Inhibitors | EDTA, EGTA | Aminopeptidases, Carboxypeptidases |
Note: Data compiled from multiple sources.[13][16]
Troubleshooting Guide
Problem: My protein of interest appears degraded on a Western Blot after cell lysis.
This is a common issue resulting from uncontrolled protease activity during sample preparation.
Solution 1: Optimize Your Lysis Buffer
The composition of your lysis buffer is critical for maintaining protein integrity.[7] Ensure it is properly formulated and always freshly prepared.
Table 2: Recommended Components for a Lysis Buffer for Protein Stability
| Component | Recommended Concentration | Purpose |
| Buffer | 20-50 mM Tris-HCl or HEPES | Maintain a stable pH (typically 7.4-8.0).[6] |
| Salt | 150 mM NaCl | Maintain ionic strength and protein solubility.[7] |
| Detergent | 0.1-1.0% Triton X-100 or NP-40 | Solubilize proteins. |
| Chelating Agent | 1-5 mM EDTA or EGTA | Inhibit metalloproteases.[17] |
| Protease Inhibitor Cocktail | 1X (as per manufacturer) | Inhibit a broad range of proteases. |
| Phosphatase Inhibitor Cocktail | 1X (as per manufacturer) | (Optional) Preserve phosphorylation states.[8] |
Solution 2: Maintain Low Temperatures
Always work on ice and use a refrigerated centrifuge.[6][18] Lower temperatures reduce the activity of endogenous proteases.[6]
Solution 3: Minimize Time
Work quickly to minimize the time proteins are exposed to a non-native environment.[15]
Problem: The SKI protein is disappearing in my experiment after adding TGF-β.
This is likely a result of the expected biological process of TGF-β-induced degradation of SKI.[3][4][5]
Solution: Use a Proteasome Inhibitor
To verify that the degradation is proteasome-mediated and to study the SKI protein without this degradation, you can treat the cells with a proteasome inhibitor.
-
Experimental Protocol:
-
Pre-treat your cells with a proteasome inhibitor, such as 50 µM MG132, for 2 hours.[2]
-
Following the pre-treatment, stimulate the cells with TGF-β for the desired time.
-
Harvest the cells and perform your analysis (e.g., Western blot). You should observe a stabilization of the SKI protein level in the MG132-treated cells compared to the untreated control.[2]
-
Detailed Experimental Protocols
Protocol for Cell Lysis and Protein Extraction to Prevent Degradation
-
Preparation: Prepare your lysis buffer (see Table 2) and cool it on ice. Ensure all necessary equipment (centrifuge, tubes) is pre-chilled to 4°C.[15]
-
Cell Harvest:
-
For adherent cells, wash the cell monolayer once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Lysis: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).
-
Storage: Use the lysate immediately for downstream applications or store it at -80°C.
Protocol for Western Blotting to Detect SKI Protein
-
Sample Preparation: Mix your protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes. For some proteins, boiling can cause aggregation; in such cases, incubation at 70°C for 10 minutes may be preferable.[19]
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SKI overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands and capture the image using a digital imager.
Visualizations
TGF-β Signaling Pathway Leading to SKI Degradation
Caption: TGF-β induced ubiquitination and proteasomal degradation of the SKI protein.
Experimental Workflow for Preventing Protein Degradation
Caption: A generalized workflow for preserving protein integrity during extraction.
References
- 1. Ski and SnoN, potent negative regulators of TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. SnoN and Ski protooncoproteins are rapidly degraded in response to transforming growth factor beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 8. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 10. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 12. scbt.com [scbt.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 18. mpbio.com [mpbio.com]
- 19. researchgate.net [researchgate.net]
Navigating SKI-V Cytotoxicity Assays: A Technical Support Guide
For researchers and drug development professionals leveraging the sphingosine kinase (SphK) inhibitor SKI-V, this technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is SKI-V and what is its mechanism of action in cytotoxicity?
A1: SKI-V is a non-lipid, non-competitive small molecule inhibitor of sphingosine kinases (SphK1 and SphK2). Its cytotoxic effects stem from two primary mechanisms:
-
Inhibition of Sphingosine Kinase: SKI-V blocks the activity of SphK, preventing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P). This leads to an accumulation of pro-apoptotic ceramides and a depletion of the pro-survival molecule S1P.
-
Inhibition of the PI3K/Akt/mTOR Pathway: Independently of its effect on SphK, SKI-V also inhibits the phosphatidylinositol 3-kinase (PI3K) pathway. This inactivation of the Akt/mTOR signaling cascade further promotes apoptosis and inhibits cell proliferation and survival.[1]
Q2: What is a typical IC50 value for SKI-V?
A2: The half-maximal inhibitory concentration (IC50) of SKI-V for SphK is approximately 2 µM in biochemical assays. However, the IC50 for cytotoxicity in cell-based assays can vary significantly depending on the cell line, incubation time, and the specific assay method used. It is crucial to determine the IC50 empirically for your specific experimental conditions. For reference, the IC50 for PI3K inhibition is around 6 µM.[1]
Q3: How should I prepare and store SKI-V?
A3: SKI-V is soluble in dimethyl sulfoxide (DMSO) but is insoluble in water and ethanol.[1] It is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium immediately before use, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.5%).
Q4: Can SKI-V interfere with my cytotoxicity assay?
A4: Like many small molecule inhibitors, SKI-V has the potential to interfere with certain assay formats. For example, compounds can sometimes interact with assay reagents, possess inherent fluorescent properties, or alter cellular metabolism in ways that can skew the results of metabolic assays (e.g., MTT, MTS). It is always advisable to include a "compound-only" control (SKI-V in media without cells) to check for any direct interference with the assay reagents or readout.
Experimental Protocols
This section provides a detailed methodology for a common cytotoxicity assay, the MTT assay, which can be adapted for use with SKI-V.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the cytotoxicity of SKI-V by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
SKI-V stock solution (in DMSO)
-
96-well clear, flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, with a reference wavelength of 630 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the exponential growth phase and have high viability (>90%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of SKI-V in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted SKI-V solutions or vehicle control (medium with the same final concentration of DMSO).
-
Include "no-cell" (medium only) and "untreated" (cells with vehicle control) wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the crystals.
-
Mix thoroughly by gently pipetting or using a plate shaker for 15 minutes, ensuring all crystals are dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % Viability against the log of the SKI-V concentration to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contamination: Bacterial or yeast contamination in the cell culture. | 1. Regularly test for mycoplasma. Practice sterile cell culture techniques. Discard contaminated cultures. |
| 2. Reagent Precipitation: The MTT reagent or SKI-V may have precipitated. | 2. Warm reagents to 37°C and vortex to ensure complete dissolution before use. For SKI-V, sonication of the stock solution can aid dissolution. | |
| 3. High Cell Density: Too many cells were seeded, leading to overgrowth and cell death in control wells. | 3. Optimize cell seeding density by performing a cell titration experiment to find the linear range of the assay. | |
| 4. Phenol Red Interference: Phenol red in the culture medium can contribute to background absorbance. | 4. Use phenol red-free medium during the assay, or ensure that background subtraction from "no-cell" wells is performed accurately. | |
| Low Signal or No Response to SKI-V | 1. Low Cell Density: Too few cells were seeded, resulting in a weak metabolic signal. | 1. Increase the cell seeding density. Ensure you are in the linear range of your assay. |
| 2. Inactive Compound: SKI-V may have degraded due to improper storage or handling. | 2. Use fresh aliquots of SKI-V for each experiment. Avoid repeated freeze-thaw cycles. | |
| 3. Incorrect Incubation Time: The incubation time with SKI-V may be too short to induce a cytotoxic effect. | 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| 4. Cell Line Resistance: The chosen cell line may be resistant to SKI-V. | 4. Confirm the expression of SphK and the activity of the PI3K/Akt pathway in your cell line. Consider using a positive control compound known to be effective in your cell line. | |
| High Variability Between Replicate Wells | 1. Inconsistent Cell Seeding: Uneven distribution of cells in the wells. | 1. Ensure the cell suspension is homogeneous before and during plating. Mix the cell suspension gently between pipetting. |
| 2. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or compound dilutions. | 2. Calibrate pipettes regularly. Use a multichannel pipette for adding common reagents to improve consistency. | |
| 3. Edge Effects: Wells on the edge of the plate are prone to evaporation, leading to altered cell growth and compound concentration. | 3. Avoid using the outermost wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity. | |
| 4. Incomplete Solubilization: Formazan crystals are not fully dissolved. | 4. Ensure thorough mixing after adding the solvent. Visually inspect the wells under a microscope to confirm complete dissolution before reading the plate. | |
| Unexpected Increase in Signal with SKI-V Treatment | 1. Compound Interference: SKI-V may be chemically reducing the MTT reagent. | 1. Run a control with SKI-V in cell-free medium to see if it directly reacts with MTT. |
| 2. Altered Metabolic State: At certain concentrations, some inhibitors can paradoxically increase metabolic activity as a stress response before cytotoxicity occurs. | 2. Test a wider range of SKI-V concentrations. Consider using an alternative cytotoxicity assay that does not measure metabolic activity, such as a lactate dehydrogenase (LDH) release assay or a dye-exclusion assay (e.g., Trypan Blue). |
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.
Experimental Workflow for SKI-V Cytotoxicity Assay
Caption: Workflow for a typical SKI-V cytotoxicity experiment using an MTT assay.
SKI-V Signaling Pathway Inhibition
Caption: SKI-V inhibits both SphK and PI3K, leading to reduced survival signals and increased apoptosis.
References
Technical Support Center: SKI V Experiments
Disclaimer: The following technical support center focuses on SKI-V , a non-lipid small molecule inhibitor of Sphingosine Kinase (SphK). It is important to distinguish this compound from the SKI complex, a cytosolic RNA helicase.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving SKI-V.
Frequently Asked Questions (FAQs)
Q1: What is SKI-V and what is its primary mechanism of action?
A1: SKI-V is a potent, non-competitive, non-lipid inhibitor of sphingosine kinase (SphK) with an IC50 of 2 μM for GST-hSK.[1] It also inhibits phosphoinositide 3-kinase (PI3K) with an IC50 of 6 μM.[1] Its primary mechanism of action involves the suppression of the PI3K-Akt-mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2] By inhibiting this pathway, SKI-V can induce apoptosis and inhibit tumor growth, as demonstrated in cervical cancer models.[2]
Q2: What are the common experimental applications of SKI-V?
A2: SKI-V is primarily used in cancer research to study the role of SphK and the PI3K-Akt-mTOR pathway in tumorigenesis. Common applications include:
-
Inhibiting cell viability and proliferation in cancer cell lines.[2]
-
Inducing apoptosis (programmed cell death).[2]
-
Studying cell cycle progression.[2]
-
Investigating cell migration and invasion.[2]
-
In vivo studies using animal models to assess anti-tumor activity.[2]
Q3: What is the recommended solvent and storage condition for SKI-V?
A3: SKI-V is soluble in dimethyl sulfoxide (DMSO).[1] For stock solutions, it is recommended to dissolve SKI-V in fresh, moisture-free DMSO.[1] Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: What is a typical working concentration for SKI-V in cell culture experiments?
A4: The optimal concentration of SKI-V can vary depending on the cell line and the specific experimental endpoint. However, a concentration of 10 μM has been shown to significantly suppress the phosphorylation of Akt and S6K in cervical cancer cells after 3 hours of treatment.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Variability in experimental results can arise from multiple factors. This guide provides solutions to common issues encountered during SKI-V experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent anti-proliferative effects | Cellular confluence: High cell density can alter cellular responses to treatment. | Standardize cell seeding density across all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| SKI-V degradation: Improper storage or handling of the compound. | Prepare fresh dilutions of SKI-V from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Variable incubation times: Inconsistent exposure to the inhibitor. | Use a precise timer for all incubation steps. Stagger the addition of SKI-V to plates if a large number of samples are being processed. | |
| High background in apoptosis assays | Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final DMSO concentration in the culture medium is consistent across all wells, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%). |
| Cell stress: Sub-optimal cell culture conditions. | Maintain consistent cell culture conditions (temperature, CO2, humidity). Regularly check for mycoplasma contamination. | |
| Variability in Western blot results for p-Akt/p-S6K | Inconsistent cell lysis: Incomplete or variable protein extraction. | Use a standardized lysis buffer and protocol. Ensure complete cell lysis by visual inspection under a microscope. Quantify total protein concentration and load equal amounts for each sample. |
| Timing of analysis: The phosphorylation state of signaling proteins can change rapidly. | Harvest cells at a consistent time point after SKI-V treatment. Work quickly and keep samples on ice during processing to minimize enzymatic activity. | |
| Poor in vivo efficacy | Suboptimal dosing or formulation: Inadequate drug exposure at the tumor site. | Optimize the dose and dosing schedule. Ensure proper formulation of SKI-V for in vivo administration. A dose of 25 mg/kg body weight administered daily via intraperitoneal injection has been used in mice.[2] |
| Tumor heterogeneity: Intrinsic differences in tumor cell populations. | Use well-characterized and authenticated cell lines for xenograft models. Increase the number of animals per group to account for biological variability. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of SKI-V (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
| Parameter | Recommendation |
| Cell Density | 5,000 - 10,000 cells/well (cell line dependent) |
| SKI-V Concentration Range | 0.1 - 50 µM |
| Incubation Time | 24, 48, or 72 hours |
| Vehicle Control | DMSO (at the same final concentration as the highest SKI-V dose) |
Western Blot Analysis of Akt/mTOR Pathway
-
Cell Treatment: Treat cells with SKI-V (e.g., 10 µM) or vehicle control for a specific time (e.g., 3 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
| Parameter | Recommendation |
| SKI-V Concentration | 10 µM[2] |
| Treatment Duration | 3 hours[2] |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors |
| Protein Loading | 20-40 µg per lane |
| Primary Antibodies | Validated antibodies for p-Akt (Ser473), Akt, p-S6K (Thr389), S6K |
Visualizations
Caption: SKI-V inhibits SphK and PI3K, leading to downstream effects on cell growth and apoptosis.
Caption: Key steps in an experimental workflow and potential sources of variability.
References
Validation & Comparative
Validating the Anti-Proliferative Efficacy of SKI V: A Comparative Guide
For researchers and professionals in drug development, identifying potent and specific inhibitors of cellular proliferation is a critical step. SKI V, a non-lipid small molecule inhibitor of sphingosine kinase (SphK), has demonstrated significant anti-cancer properties. This guide provides an objective comparison of this compound's anti-proliferative effects against other known SphK inhibitors—SKI-II, FTY720, and the SphK2-specific inhibitor ABC294640—supported by experimental data and detailed protocols.
Comparative Analysis of Anti-Proliferative Activity
Quantitative analysis of cell viability and cell death across different cancer cell lines reveals the potent effects of this compound. The following tables summarize the inhibitory concentrations (IC50) and comparative cytotoxicity of this compound and its alternatives.
| Inhibitor | Target(s) | Reported IC50 for SphK | Cancer Cell Line | Anti-proliferative IC50 |
| This compound | SphK1/2 | ~2 µM[1] | pCCa-1 (Cervical Cancer) | Significant viability reduction at 3-30 µM[1] |
| pCCa-2 (Cervical Cancer) | Significant viability reduction at 10 µM[1] | |||
| HeLa (Cervical Cancer) | Significant viability reduction at 10 µM[1] | |||
| SKI-II | SphK1/2 | - | pCCa-1 (Cervical Cancer) | Less effective than this compound at 10 µM[1] |
| pCCa-2 (Cervical Cancer) | Less effective than this compound at 10 µM[1] | |||
| FTY720 | SphK1/2 | - | pCCa-1 (Cervical Cancer) | Less effective than this compound at 10 µM[1] |
| pCCa-2 (Cervical Cancer) | Less effective than this compound at 10 µM[1] | |||
| ABC294640 | SphK2 | - | pCCa-1 (Cervical Cancer) | Less effective than this compound at 10 µM[1] |
| pCCa-2 (Cervical Cancer) | Less effective than this compound at 10 µM[1] |
Table 1: Comparison of IC50 Values and Anti-Proliferative Effects. This table presents the reported IC50 values of this compound and its alternatives against their primary targets and their anti-proliferative efficacy in cervical cancer cell lines.
| Treatment (10 µM) | Cell Line | % Viability Reduction (Compared to Control) | % Cell Death (Compared to Control) |
| This compound | pCCa-1 | Most significant | Most significant |
| SKI-II | pCCa-1 | Less significant than this compound | Less significant than this compound |
| FTY720 | pCCa-1 | Less significant than this compound | Less significant than this compound |
| ABC294640 | pCCa-1 | Less significant than this compound | Less significant than this compound |
| This compound | pCCa-2 | Most significant | Most significant |
| SKI-II | pCCa-2 | Less significant than this compound | Less significant than this compound |
| FTY720 | pCCa-2 | Less significant than this compound | Less significant than this compound |
| ABC294640 | pCCa-2 | Less significant than this compound | Less significant than this compound |
Table 2: Direct Comparison of Cytotoxicity in Primary Cervical Cancer Cells. This table summarizes the comparative effects of a 10 µM concentration of each inhibitor on the viability and death of primary cervical cancer cells (pCCa-1 and pCCa-2). This compound demonstrates superior efficacy in reducing cell viability and inducing cell death compared to the other tested inhibitors.[1]
Mechanism of Action: A Dual Approach to Cell Death
This compound exerts its anti-proliferative effects through a multi-faceted mechanism of action that distinguishes it from other SphK inhibitors.
1. Inhibition of Sphingosine Kinase and Induction of Ceramide Accumulation: As a potent inhibitor of both SphK1 and SphK2, this compound blocks the conversion of sphingosine to the pro-survival signaling molecule sphingosine-1-phosphate (S1P). This inhibition leads to an accumulation of pro-apoptotic ceramides within the cancer cells.[1]
2. Simultaneous Induction of Apoptosis and Programmed Necrosis: A key differentiator for this compound is its ability to induce both apoptosis and programmed necrosis (necroptosis) in cancer cells.[2] This dual mechanism of cell death may contribute to its enhanced potency. Evidence suggests that this compound promotes the formation of the mitochondrial p53-cyclophilin-D-adenine nucleotide translocator-1 (ANT1) complex, leading to mitochondrial membrane potential collapse and the release of lactate dehydrogenase (LDH), a marker of necrosis.[2][3]
3. Inhibition of the PI3K/Akt/mTOR Signaling Pathway: this compound has been shown to inhibit the phosphorylation of Akt and the downstream effector S6K, key components of the pro-survival PI3K/Akt/mTOR pathway.[1] This inhibition appears to be a unique action of this compound, independent of its SphK inhibition, and contributes significantly to its cytotoxic effects.[1]
Figure 1. Signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies for key anti-proliferative assays are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific cell lines and experimental conditions.
Cell Viability Assay (CCK-8)
This assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh compound-containing medium every 2-3 days.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
EdU (5-ethynyl-2'-deoxyuridine) Cell Proliferation Assay
This assay measures DNA synthesis by incorporating the nucleoside analog EdU into newly synthesized DNA.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., on coverslips in a 24-well plate) and treat with the test compounds for the desired duration.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing a fluorescent azide according to the manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes in the dark.
-
Nuclear Staining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 2 hours at 4°C.
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 2. General experimental workflow for assessing anti-proliferative effects.
Conclusion
The available data strongly support the potent anti-proliferative effects of this compound in cancer cells, particularly in cervical cancer models where it demonstrates superior efficacy compared to other SphK inhibitors. Its unique ability to induce both apoptosis and programmed necrosis, coupled with its inhibitory action on the PI3K/Akt/mTOR pathway, highlights it as a promising candidate for further investigation in cancer therapy. The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate and expand upon these findings in various cancer models.
References
- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FTY720 and (S)-FTY720 vinylphosphonate inhibit sphingosine kinase 1 and promote its proteasomal degradation in human pulmonary artery smooth muscle, breast cancer and androgen-independent prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SKI-V and Other Sphingosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Sphingosine kinases (SPHKs) have emerged as critical targets in drug discovery, playing a pivotal role in cell proliferation, survival, and inflammation. The development of potent and selective SPHK inhibitors is a key focus for therapeutic intervention in various diseases, including cancer and inflammatory disorders. This guide provides an objective comparison of SKI-V, a notable SPHK inhibitor, with other well-characterized inhibitors, supported by experimental data and detailed methodologies.
Unveiling the Inhibitors: A Head-to-Head Comparison
SKI-V is a non-competitive, non-lipid small molecule inhibitor of sphingosine kinase.[1][2] To understand its efficacy and selectivity, it is essential to compare it with other widely used SPHK inhibitors. The following table summarizes the inhibitory potency (IC50 or Ki values) of SKI-V and its counterparts against the two main SPHK isoforms, SPHK1 and SPHK2.
| Inhibitor | Target(s) | IC50 / Ki (SPHK1) | IC50 / Ki (SPHK2) | Selectivity |
| SKI-V | SPHK | ~2 µM (overall SPHK)[1][2] | Not specified in sources | Appears non-selective in cellular assays[3] |
| SKI-II | SPHK1/SPHK2 | 35 µM (IC50) / 16 µM (Ki)[4] | 20 µM (IC50) / 8 µM (Ki)[4] | Dual inhibitor, slightly more potent against SPHK2[4] |
| FTY720 (Fingolimod) | SPHK1/SPHK2 (pro-drug) | - | - | Phosphorylated by SPHK2 to become an S1P receptor modulator[5] |
| ABC294640 (Opaganib) | SPHK2 | >100 µM (IC50)[4] | ~60 µM (IC50) / 9.3 µM (Ki)[4] | Selective for SPHK2[4] |
| SKI-178 | SPHK1/SPHK2 | - | - | Dual inhibitor[6] |
Note: IC50 and Ki values can vary depending on the assay conditions.
While biochemical assays provide valuable in vitro data, the cellular environment can influence an inhibitor's effective selectivity. A Cellular Thermal Shift Assay (CETSA) has been employed to assess the target engagement of SPHK inhibitors in intact cells. Interestingly, these studies suggest that at concentrations commonly used in cellular assays, SKI-V can engage both SPHK1 and SPHK2, raising questions about its isoform selectivity in a physiological context.[3] This highlights the importance of utilizing multiple assay formats to fully characterize inhibitor profiles.
The Sphingosine Kinase Signaling Pathway
Sphingosine kinases catalyze the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a critical signaling lipid. This process is a key regulatory point in the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramides and pro-survival S1P. Dysregulation of this pathway is implicated in numerous diseases. SPHK inhibitors block the production of S1P, thereby shifting the balance towards ceramide accumulation, which can induce apoptosis and inhibit cell proliferation.
Caption: The Sphingosine Kinase 1 (SPHK1) signaling pathway.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are outlines of common assays used to characterize SPHK inhibitors.
In Vitro Sphingosine Kinase Activity Assay (Radioisotope-Based)
This assay directly measures the enzymatic activity of SPHK by quantifying the incorporation of radiolabeled phosphate from [γ-³²P]ATP into sphingosine.
Workflow:
Caption: Workflow for a radioisotope-based SPHK activity assay.
Detailed Steps:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer (containing Tris-HCl, MgCl₂, and other cofactors), recombinant SPHK1 or SPHK2 enzyme, the test inhibitor at various concentrations (or vehicle control), and sphingosine substrate.
-
Initiation of Reaction: Add [γ-³²P]ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an acidic solution.
-
Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform:methanol solvent system.
-
Chromatographic Separation: Spot the lipid extract onto a thin-layer chromatography (TLC) plate and develop the chromatogram to separate S1P from sphingosine and ATP.
-
Analysis: Expose the TLC plate to a phosphor screen or film for autoradiography to visualize the radiolabeled S1P. Quantify the radioactivity of the S1P spot using a scintillation counter or densitometry to determine the enzyme activity and calculate the IC50 of the inhibitor.
Fluorescence-Based Sphingosine Kinase Assay
This method offers a non-radioactive alternative by using a fluorescently labeled sphingosine analog.
Workflow:
Caption: Workflow for a fluorescence-based SPHK activity assay.
Detailed Steps:
-
Reagent Preparation: Prepare a reaction buffer containing all necessary components except the enzyme or ATP.
-
Assay Plate Setup: In a microplate, add the reaction buffer, the fluorescent sphingosine substrate, and the test inhibitor at various concentrations.
-
Reaction Initiation: Add the SPHK enzyme or ATP to start the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the change in fluorescence using a plate reader. The assay can be designed to detect a change in fluorescence intensity, fluorescence polarization, or FRET, depending on the specific fluorescent probe used.
-
Data Analysis: Calculate the initial velocity of the reaction from the kinetic fluorescence data. Plot the inhibitor concentration against the percentage of enzyme inhibition to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within the complex environment of a living cell.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Isoenzyme-Selective Inhibitors of Human Sphingosine Kinases | PLOS One [journals.plos.org]
- 5. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth [ijbs.com]
- 6. cancer-research-network.com [cancer-research-network.com]
A Comparative Guide to SKI-V and FTY720 in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent modulators of sphingolipid metabolism, SKI-V and FTY720 (Fingolimod), focusing on their mechanisms and efficacy in inducing apoptosis in cancer cells. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Both SKI-V and FTY720 have garnered significant interest in oncology for their ability to induce programmed cell death, or apoptosis, in various cancer models. While they share a common target pathway—the sphingolipid metabolic pathway—their specific mechanisms of action and downstream effects exhibit key differences.
FTY720 (Fingolimod) is an FDA-approved immunomodulator for multiple sclerosis.[1][2][3] It is a structural analog of sphingosine and functions as a sphingosine-1-phosphate (S1P) receptor modulator after being phosphorylated by sphingosine kinase 2 (SK2).[1][4] However, its anticancer properties, particularly the induction of apoptosis, are often independent of its S1P receptor activity and are linked to its ability to inhibit sphingosine kinase 1 (SK1).[1][2][5]
SKI-V is a non-lipid small molecule inhibitor of sphingosine kinases (SphK), targeting both SphK1 and SphK2.[6] Its action disrupts the balance of the "sphingolipid rheostat," which governs cell fate. By inhibiting SphK, SKI-V decreases the levels of the pro-survival lipid S1P and promotes the accumulation of pro-apoptotic lipids like ceramide and sphingosine.[6]
Mechanism of Action and Signaling Pathways
The primary mechanism for both compounds involves the inhibition of sphingosine kinase, which catalyzes the conversion of pro-apoptotic sphingosine to pro-survival sphingosine-1-phosphate (S1P). This inhibition shifts the cellular balance towards apoptosis.
FTY720 primarily exerts its apoptotic effects through S1P receptor-independent mechanisms.[2][4] It can inhibit SK1 activity, leading to a decrease in intracellular S1P levels.[1][7] This disruption affects several downstream pro-survival pathways, including the PI3K/Akt signaling cascade, leading to the activation of the intrinsic apoptotic pathway.[1][2] FTY720 has also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-3.[4]
SKI-V directly inhibits SphK activity, leading to a potent accumulation of ceramide and a depletion of S1P.[6] This shift is a strong trigger for apoptosis. Studies have shown that treatment with SKI-V leads to a dramatic enhancement of caspase-3 activity and a significant increase in TUNEL-positive and Annexin V-positive cells, confirming the induction of apoptosis.[6]
Signaling Pathway Diagrams
References
- 1. The emerging role of FTY720 (Fingolimod) in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. fty720-for-cancer-therapy-review - Ask this paper | Bohrium [bohrium.com]
- 4. More than Just an Immunosuppressant: The Emerging Role of FTY720 as a Novel Inducer of ROS and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Impact of SKI V on PI3K Signaling: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of SKI V's effect on the Phosphoinositide 3-kinase (PI3K) signaling pathway. Through objective comparison with alternative inhibitors and supported by experimental data, this document provides a critical resource for evaluating this compound as a potential therapeutic agent.
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. This compound, initially identified as a sphingosine kinase (SPHK) inhibitor, has also demonstrated inhibitory activity against PI3K. This guide delves into the specifics of this inhibition, placing it in the context of other well-established PI3K inhibitors.
Performance Comparison of PI3K Inhibitors
To provide a clear comparison of this compound's potency against other PI3K inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50). It is important to note that these values are compiled from various studies and may not have been determined under identical experimental conditions.
| Inhibitor | Target(s) | IC50 (PI3K) | Reference |
| This compound | SPHK, PI3K | 6 µM (hPI3K) | [1] |
| Wortmannin | Pan-PI3K (irreversible) | 1-10 nM | [2][3] |
| LY294002 | Pan-PI3K (reversible) | 0.5-1.5 µM | [2][4][5] |
| Alpelisib (BYL719) | PI3Kα-selective | ~5 nM (PI3Kα) | [6] |
| Taselisib (GDC-0032) | PI3Kα, δ, γ-selective | PI3Kα: 1.1 nM, PI3Kδ: 2.0 nM, PI3Kγ: 0.27 nM | [7] |
| Idelalisib (CAL-101) | PI3Kδ-selective | 15 nM (PI3Kδ) | [8] |
Visualizing the PI3K Signaling Pathway and Inhibition
The following diagrams illustrate the PI3K signaling cascade and the points at which various inhibitors exert their effects.
Caption: PI3K signaling pathway and points of inhibition.
Experimental Protocols
To facilitate the replication and validation of findings related to PI3K inhibition, detailed methodologies for key experiments are provided below.
In Vitro PI3K Kinase Assay
This assay quantitatively measures the activity of PI3K in the presence of an inhibitor.
Principle:
The assay measures the phosphorylation of the PI3K substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of PIP3 produced is inversely proportional to the inhibitory activity of the compound being tested.
Materials:
-
Recombinant human PI3K enzyme
-
PIP2 substrate
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 5 mM DTT)
-
[γ-32P]ATP or unlabeled ATP and a detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test inhibitor (e.g., this compound) and control inhibitors
-
96-well plates
-
Stop solution (e.g., 100 mM EDTA)
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor (this compound) and control inhibitors in the kinase buffer.
-
In a 96-well plate, add the recombinant PI3K enzyme to each well.
-
Add the diluted inhibitors to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP (radiolabeled or unlabeled).
-
Incubate the reaction mixture at 30°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of PIP3 produced. For radiolabeled assays, this can be done by capturing the radiolabeled PIP3 on a filter and measuring with a scintillation counter. For non-radioactive assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Western Blot Analysis of p-Akt
This method is used to assess the downstream effects of PI3K inhibition within a cellular context by measuring the phosphorylation status of Akt, a key downstream effector of PI3K.
Principle:
Cells are treated with the inhibitor, and the level of phosphorylated Akt (p-Akt) is detected using a specific antibody. A decrease in p-Akt levels indicates inhibition of the PI3K pathway.
Materials:
-
Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K pathway)
-
Cell culture medium and supplements
-
Test inhibitor (this compound) and control inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (e.g., Ser473 or Thr308) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with various concentrations of this compound or control inhibitors for a specific time period (e.g., 1-24 hours). Include a vehicle-treated control group.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Quantify the band intensities to determine the relative decrease in p-Akt levels upon inhibitor treatment.
Caption: Western Blot workflow for p-Akt detection.
Conclusion
This compound presents a dual inhibitory profile, targeting both SPHK and PI3K. While its PI3K inhibitory potency is modest compared to highly selective, next-generation PI3K inhibitors, its unique dual-targeting mechanism may offer therapeutic advantages in specific contexts. The provided experimental protocols offer a framework for researchers to further investigate and validate the effects of this compound and other inhibitors on the PI3K signaling pathway. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential of this compound in the landscape of PI3K-targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphatidylinositol 3-kinase inhibitor LY294002 potently blocks K(V) currents via a direct mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PI3-kinase inhibitors LY294002 and wortmannin have different effects on proliferation of murine embryonic stem cells] [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Basket Study of Taselisib, an Isoform-Selective PI3K Inhibitor, in Patients with PIK3CA-Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sphingosine Kinase Inhibitors: SKI V vs. SKI-II
For researchers and professionals in drug development, the selection of appropriate chemical probes and potential therapeutic agents is critical. This guide provides a detailed comparative analysis of two commonly cited sphingosine kinase (SphK) inhibitors, SKI V and SKI-II. Both compounds are instrumental in studying the roles of SphK and its product, sphingosine-1-phosphate (S1P), in cellular processes, particularly in oncology. This analysis is based on experimental data from various studies and is intended to aid in the selection of the appropriate inhibitor for specific research needs.
Executive Summary
This compound and SKI-II are both inhibitors of sphingosine kinases, enzymes that are crucial regulators of the ceramide/S1P rheostat, which governs cell fate decisions like proliferation and apoptosis. While both compounds target SphK, they exhibit distinct profiles in terms of their potency, isoform selectivity, and mechanisms of action, including their effects on downstream signaling pathways. A direct comparison in primary cervical cancer cells has shown that SKI-V induces more significant cytotoxicity and cell death than SKI-II at the same concentration[1].
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SKI-II based on available experimental evidence.
Table 1: Inhibitory Activity against Sphingosine Kinases and Other Kinases
| Compound | Target | IC50 / Ki | Notes |
| This compound | Sphingosine Kinase (GST-hSK) | IC50: ~2 µM[1] | Non-competitive inhibitor. |
| PI3K (hPI3k) | IC50: 6 µM | Off-target activity. | |
| ERK2 (hERK2) | IC50: 80 µM | Weak activity. | |
| SKI-II | Sphingosine Kinase 1 (SK1) | Ki: 16 µM[2] / IC50: 78 µM[3] | Potency values vary across different studies. Also reported to have a general SphK IC50 of 0.5 µM[4]. |
| Sphingosine Kinase 2 (SK2) | Ki: 8 µM[2] / IC50: 45 µM[3] | More potent towards SK2 than SK1 in some studies. | |
| Dihydroceramide Desaturase 1 (DES1) | Ki: 0.3 µM | Significant off-target effect. |
Table 2: In Vitro Anti-proliferative Activity (IC50)
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | HeLa | Cervical Cancer | 8.2 µM |
| SKI-II | T-24 | Bladder Carcinoma | 4.6 µM[4] |
| MCF-7 | Breast Adenocarcinoma | 1.2 µM[4] | |
| MCF-7/VP (Doxorubicin-resistant) | Breast Adenocarcinoma | 0.9 µM[4] | |
| NCI/ADR (Doxorubicin-resistant) | Ovarian Cancer | 1.3 µM[4] | |
| JC | Mammary Adenocarcinoma | 12 µM (for S1P formation)[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and SKI-II.
Sphingosine Kinase Activity Assay
This assay is fundamental to determining the inhibitory potential of compounds against SphK.
-
Enzyme and Substrate Preparation : Recombinant human SphK1 or SphK2 is used as the enzyme source. The substrate solution is prepared containing D-erythro-sphingosine and [γ-³³P]ATP in a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 20% glycerol, 1 mM β-mercaptoethanol, 1 mM EDTA, 20 mM ZnCl₂, 1 mM sodium orthovanadate, 15 mM NaF, and 0.5 mM 4-deoxypyridoxine)[1].
-
Inhibition Reaction : The reaction is initiated by adding the SphK enzyme to a mixture of the substrate solution and the test inhibitor (this compound or SKI-II) at various concentrations. The reaction is typically incubated at 37°C for 20-30 minutes[5].
-
Product Detection : The reaction is stopped, and the amount of radiolabeled S1P formed is quantified. One common method involves extraction of the lipid product into an organic solvent, separation by thin-layer chromatography (TLC), and quantification of radioactivity using a scintillation counter[5]. An alternative, more rapid method utilizes 96-well FlashPlates®, where the radiolabeled product is captured on the plate, and radioactivity is measured directly in a microplate scintillation counter[5][6][7].
Cell Viability and Proliferation Assays
These assays assess the cytotoxic and anti-proliferative effects of the inhibitors on cancer cells.
-
Cell Culture : Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment : After cell attachment, the media is replaced with fresh media containing various concentrations of this compound or SKI-II. A vehicle control (e.g., DMSO) is also included.
-
Incubation : Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Measurement :
-
MTT Assay : Measures the metabolic activity of viable cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals. The absorbance of the dissolved formazan is proportional to the number of viable cells.
-
Sulforhodamine B (SRB) Assay : A colorimetric assay that measures cell density by staining total cellular protein with SRB dye. The amount of bound dye is proportional to the cell number[4].
-
[³H]DNA Incorporation Assay : Measures cell proliferation by quantifying the incorporation of tritiated thymidine into newly synthesized DNA[8].
-
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within specific signaling pathways.
-
Cell Lysis : After treatment with this compound or SKI-II, cells are harvested and lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Quantification : The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane[9].
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, β-catenin, Nrf2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody[9].
-
Detection : The signal is visualized using an enhanced chemiluminescence (ECL) substrate, and the protein bands are imaged. The intensity of the bands is quantified to determine the relative protein levels[9].
Signaling Pathways and Mechanisms of Action
This compound and SKI-II exert their cellular effects through the modulation of distinct signaling pathways downstream of SphK.
This compound: Inhibition of the PI3K/Akt/mTOR Pathway
This compound has been shown to suppress the growth of cervical cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway[8]. This pathway is a critical regulator of cell proliferation, survival, and metabolism. By inhibiting SphK, this compound leads to an accumulation of ceramide, which can activate protein phosphatases that dephosphorylate and inactivate Akt. Additionally, this compound exhibits direct off-target inhibitory effects on PI3K[10].
References
- 1. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth [ijbs.com]
- 2. Targeting Sphingosine Kinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echelon-inc.com [echelon-inc.com]
- 7. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
Independent Verification of SKI-V's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sphingosine kinase inhibitor SKI-V with other relevant alternatives, supported by experimental data. It is designed to offer a clear and concise overview of SKI-V's mechanism of action, aiding in the evaluation of its therapeutic potential.
Mechanism of Action of SKI-V
SKI-V is a non-lipid, small molecule inhibitor of sphingosine kinases (SphK) 1 and 2.[1][2] These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a critical signaling lipid that promotes cell proliferation, survival, and migration. By inhibiting SphK, SKI-V disrupts the balance of the "sphingolipid rheostat," leading to an accumulation of the pro-apoptotic lipid ceramide and a depletion of the pro-survival S1P.[1][3] This shift ultimately induces apoptosis and programmed necrosis in cancer cells.[1][4]
Furthermore, SKI-V has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth and survival.[1][2][5] This dual-inhibitory action on both the SphK and PI3K pathways contributes to its anti-cancer effects.
Quantitative Comparison of Sphingosine Kinase Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of SKI-V and other commonly used sphingosine kinase inhibitors.
| Compound | Target(s) | IC50 | Reference(s) |
| SKI-V | SphK, PI3K | ~2 µM (SphK), 6 µM (hPI3K) | [2][5][6] |
| SKI-II | SphK1, SphK2 | - | [2][7] |
| FTY720 (Fingolimod) | SphK1 (competitive inhibitor), SphK2 (substrate) | Kic of 2µM for SK1 | [2][8] |
| ABC294640 (Opaganib) | SphK2 | ~60 µM | [1][2][9] |
Signaling Pathway of SKI-V Action
The following diagram illustrates the proposed signaling pathway affected by SKI-V.
Caption: SKI-V inhibits SphK1/2 and PI3K, leading to apoptosis.
Experimental Protocols
This section details the methodologies for key experiments used to verify the mechanism of SKI-V.
Sphingosine Kinase (SphK) Activity Assay
This assay measures the enzymatic activity of SphK by quantifying the amount of S1P produced.
Workflow Diagram:
Caption: Workflow for a radiometric Sphingosine Kinase activity assay.
Detailed Protocol:
-
Sample Preparation: Prepare cell lysates or use purified recombinant SphK1/2 enzyme.
-
Reaction Mixture: Prepare an assay buffer containing D-erythro-sphingosine and [γ-33P]ATP.
-
Incubation: Add the cell lysate or enzyme to the reaction mixture and incubate at 37°C.
-
Lipid Extraction: Stop the reaction and extract the lipids using an organic solvent mixture (e.g., chloroform/methanol).
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Quantification: Visualize the radiolabeled S1P using autoradiography and quantify the signal.
A non-radioactive, fluorescence-based assay can also be performed using a fluorogenic substrate like NBD-sphingosine, with detection via a fluorescence plate reader.[10]
Apoptosis Detection by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Workflow Diagram:
Caption: Workflow for a fluorescent TUNEL assay.
Detailed Protocol:
-
Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.[5]
-
TdT Reaction: Incubate the fixed and permeabilized cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or EdUTP) to label the 3'-hydroxyl ends of fragmented DNA.[5]
-
Detection:
-
For fluorescent detection, incubate with a fluorescently-labeled antibody that recognizes the incorporated nucleotide (e.g., FITC-conjugated anti-BrdU).[8]
-
For colorimetric detection, use a biotin-labeled dUTP followed by incubation with streptavidin-HRP and a chromogenic substrate.
-
-
Counterstaining: Stain the nuclei with a DNA dye such as Hoechst 33342 or propidium iodide.[5]
-
Analysis: Visualize and quantify apoptotic cells using fluorescence microscopy or flow cytometry.
Western Blot Analysis of Akt-mTOR Pathway
This technique is used to detect the phosphorylation status of key proteins in the Akt-mTOR pathway, indicating its activation state.
Workflow Diagram:
Caption: Workflow for Western Blot analysis of phosphorylated proteins.
Detailed Protocol:
-
Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[11]
-
SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with a solution containing 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[11][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (e.g., p-Akt Ser473) and mTOR (e.g., p-mTOR Ser2448).[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Ceramide Accumulation Assay
This assay quantifies the cellular levels of ceramide, a pro-apoptotic lipid that accumulates upon SphK inhibition.
Workflow Diagram:
Caption: Workflow for enzymatic quantification of ceramide.
Detailed Protocol (Enzymatic Method):
-
Lipid Extraction: Extract total lipids from cell pellets using an organic solvent mixture.
-
Enzymatic Reaction: Resuspend the dried lipid extract and incubate with recombinant ceramide kinase and [γ-32P]ATP to convert ceramide to radiolabeled ceramide-1-phosphate (C1P).[3]
-
Separation: Separate the resulting [32P]C1P from other lipids by thin-layer chromatography (TLC).[3]
-
Quantification: Visualize and quantify the radioactive C1P spot using an imaging analyzer.[3]
Alternatively, ceramide levels can be quantified by mass spectrometry (LC-MS/MS), which allows for the measurement of different ceramide species.[14][15]
References
- 1. echelon-inc.com [echelon-inc.com]
- 2. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SKI-V and ABC294640 in Sphingosine Kinase Inhibition
In the landscape of cancer therapeutics, the inhibition of sphingosine kinases (SphK) has emerged as a promising strategy. These enzymes, particularly SphK1 and SphK2, play a pivotal role in the regulation of the "sphingolipid rheostat," a critical balance between the pro-apoptotic lipid ceramide and the pro-survival lipid sphingosine-1-phosphate (S1P).[1] Two notable small molecule inhibitors, SKI-V and ABC294640 (also known as Yeliva® or Opaganib), have been developed to target this pathway, demonstrating anti-cancer activities in various preclinical and clinical settings. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Quantitative Performance Analysis
A direct comparison of SKI-V and ABC294640 in cervical cancer cells revealed differences in their cytotoxic effects. The following table summarizes key quantitative data extracted from published studies.
| Parameter | SKI-V | ABC294640 (Yeliva®) | Reference |
| Mechanism of Action | Non-competitive SphK inhibitor | Competitive inhibitor of SphK2 with respect to sphingosine | [2][3][4] |
| IC50 (SphK) | ~2 µM for GST-hSK | Ki of 9.8 ± 1.4 μM for the inhibition of SK2 | [4][5] |
| Effect on Cell Viability (Cervical Cancer Cells) | More significant reduction in cell viability compared to ABC294640 at the same concentration (10 µM) | Less potent in reducing cell viability compared to SKI-V at the same concentration (10 µM) | [2][3] |
| Effect on Cell Death (Cervical Cancer Cells) | More significant induction of cell death (measured by LDH release) compared to ABC294640 at the same concentration (10 µM) | Less potent in inducing cell death compared to SKI-V at the same concentration (10 µM) | [2][3] |
| Clinical Development | Preclinical | Phase I and II clinical trials for various cancers, including advanced solid tumors and cholangiocarcinoma.[1][6][7][8] | [9][10] |
Signaling Pathways and Cellular Effects
Both SKI-V and ABC294640 exert their anti-cancer effects by modulating the sphingolipid signaling pathway, ultimately leading to decreased S1P levels and an accumulation of ceramide, which promotes apoptosis.
SKI-V has been shown to:
-
Inhibit SphK activity, leading to S1P depletion and ceramide accumulation.[2][9]
-
Induce apoptosis in various cancer cells, including cervical and bladder cancer.[2][3]
-
Inhibit the Akt-mTOR signaling pathway, a critical regulator of cell growth and survival.[2][9]
-
Suppress cell viability, colony formation, proliferation, and migration in cervical cancer cells.[2][9]
ABC294640 has been demonstrated to:
-
Selectively inhibit SphK2, leading to a decrease in S1P levels.[1][4]
-
Induce apoptosis and inhibit the proliferation of various cancer cell lines.[6][11]
-
Downregulate the expression of c-Myc, a key oncogene.[1]
-
Exhibit antitumor activity in vivo in various cancer models.[4]
The following diagram illustrates the central role of sphingosine kinases in cell signaling and the points of intervention for SKI-V and ABC294640.
Caption: Sphingosine Kinase Signaling Pathway and Inhibitor Targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of SphK inhibitors.
Sphingosine Kinase Activity Assay
Objective: To measure the enzymatic activity of SphK1 and SphK2 and determine the inhibitory potential of compounds like SKI-V and ABC294640.
Methodology:
-
Enzyme Source: Recombinant human SphK1 or SphK2 is used.
-
Substrate: The reaction mixture contains sphingosine and [γ-³²P]ATP.
-
Inhibitor Treatment: The enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., SKI-V or ABC294640).
-
Reaction Initiation and Termination: The reaction is initiated by adding the substrates and incubated at 37°C. The reaction is stopped by the addition of a quenching solution.
-
Detection: The radiolabeled product, sphingosine-1-phosphate, is separated from the unreacted [γ-³²P]ATP using thin-layer chromatography (TLC) or a lipid extraction method.
-
Quantification: The amount of radioactivity incorporated into S1P is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (CCK-8 Assay)
Objective: To assess the cytotoxic effects of SKI-V and ABC294640 on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of SKI-V or ABC294640 for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 1-4 hours.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.
The following diagram illustrates a typical workflow for evaluating these inhibitors.
Caption: Workflow for Sphingosine Kinase Inhibitor Evaluation.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of SKI-V and ABC294640 in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive daily intraperitoneal injections of the inhibitor (e.g., SKI-V) or oral administration of the inhibitor (e.g., ABC294640) or a vehicle control.[4][9]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.
-
Analysis: Tumor growth inhibition is calculated, and tumors may be excised for further analysis (e.g., immunohistochemistry, western blotting).
Caption: Logical Framework for Head-to-Head Comparison.
Conclusion
Both SKI-V and ABC294640 are valuable tools for investigating the role of sphingosine kinases in cancer and hold therapeutic potential. Direct comparative studies suggest that SKI-V may exhibit greater cytotoxicity in certain cancer cell lines at equivalent concentrations. However, ABC294640 has progressed further in clinical development, with established safety and preliminary efficacy data in human trials. The choice between these inhibitors will depend on the specific research question, the cancer type under investigation, and the desired translational potential. Further head-to-head studies across a broader range of cancer models are warranted to fully elucidate their comparative efficacy and mechanisms of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth [ijbs.com]
- 3. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology and Antitumor Activity of ABC294640, a Selective Inhibitor of Sphingosine Kinase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mayo.edu [mayo.edu]
- 7. RedHill Biopharma - RedHill Biopharma Announces Initiation of Phase IIa Study with ABC294640 (YELIVA®) for Cholangiocarcinoma at Mayo Clinic and MD Anderson [redhillbio.com]
- 8. RedHill Biopharma reports positive trial results of Yeliva to treat advanced solid tumours - Clinical Trials Arena [clinicaltrialsarena.com]
- 9. The sphingosine kinase inhibitor SKI-V suppresses cervical cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. the-anti-osteosarcoma-cell-activity-by-the-sphingosine-kinase-1-inhibitor-ski-v - Ask this paper | Bohrium [bohrium.com]
- 11. Facebook [cancer.gov]
Validating SKI-V's Inhibition of Sphingosine-1-Phosphate Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SKI-V, a potent inhibitor of sphingosine kinase (SphK), with other known inhibitors. It includes supporting experimental data and detailed methodologies to assist researchers in evaluating its efficacy in modulating the formation of sphingosine-1-phosphate (S1P), a critical signaling lipid involved in numerous cellular processes.
Introduction to Sphingosine Kinase and S1P Signaling
Sphingosine kinases (SphK), existing in two isoforms (SphK1 and SphK2), are lipid kinases that catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1] This process is a crucial control point in the so-called "sphingolipid rheostat," which balances the levels of pro-apoptotic lipids like ceramide and sphingosine against the pro-survival functions of S1P.[2] The SphK/S1P signaling axis plays a significant role in various physiological and pathophysiological processes, including cell proliferation, survival, migration, inflammation, and angiogenesis.[3][4] Consequently, the overexpression of SphK is implicated in the progression of various diseases, particularly cancer, making it a promising therapeutic target.[5][6]
SKI-V is a non-lipid, small-molecule inhibitor that targets sphingosine kinases, thereby blocking the production of S1P.[5][7] Its inhibitory action shifts the sphingolipid balance towards ceramide accumulation, which can trigger apoptosis in cancer cells.[5][8]
Comparative Analysis of SphK Inhibitors
SKI-V has been evaluated alongside other well-characterized SphK inhibitors. The following table summarizes their key properties, providing a quantitative comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 / K_i_ | Mechanism of Action | Reference(s) |
| SKI-V | SphK | ~2 µM (IC50) | Non-competitive | [5][9] |
| PI3K | 6 µM (IC50) | [9] | ||
| SKI-II | SphK1/SphK2 | Mixed Inhibition | Mixed (Competitive/Uncompetitive) | |
| FTY720 (Fingolimod) | SphK1 | 2 µM (K_ic_) | Competitive | |
| SphK2 | Substrate | Phosphorylated to FTY720-P, an S1P receptor agonist | ||
| PF-543 | SphK1 | 2.0 - 11.24 nM (IC50) | Potent and selective | [10] |
| ABC294640 (Opaganib) | SphK2 | ~60 µM (IC50), 9.8 µM (K_i_) | Competitive with sphingosine | [1][2] |
Experimental Validation of SKI-V Activity
The inhibitory effect of SKI-V on S1P formation is validated through robust in vitro and in vivo experiments. Studies have shown that treatment with SKI-V leads to a potent reduction in SphK activity and a subsequent decrease in cellular S1P levels, which correlates with increased ceramide accumulation and induction of apoptosis in various cancer cell lines.[5][8] For instance, the cytotoxic effects of SKI-V on cancer cells can be significantly reversed by the addition of exogenous S1P or the SphK1 activator K6PC-5, confirming its on-target activity.[5][7]
Experimental Protocols
1. In Vitro Sphingosine Kinase Activity Assay
This protocol is designed to measure the enzymatic activity of SphK in the presence of inhibitors to determine their IC50 values.
-
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of sphingosine. The remaining ATP is detected via a luciferase-based reaction, where the luminescent signal is inversely proportional to the kinase activity.[4][11]
-
Materials:
-
Recombinant human SphK1 or SphK2
-
Sphingosine (substrate)
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., SKI-V) at various concentrations
-
ATP detection reagent (e.g., luciferin/luciferase)
-
96-well microplate
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (SKI-V) in the assay buffer.
-
In a 96-well plate, add the SphK enzyme, sphingosine substrate, and the inhibitor at different concentrations.
-
Initiate the kinase reaction by adding a fixed concentration of ATP to each well.
-
Incubate the plate at 37°C for a predetermined period (e.g., 30-120 minutes).[4]
-
Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the untreated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
2. Cellular Apoptosis Assay (Annexin V Staining)
This method quantifies the extent of apoptosis induced by SKI-V in cultured cells.
-
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Materials:
-
Cancer cell line of interest
-
SKI-V
-
Annexin V conjugated to a fluorophore (e.g., FITC)
-
Propidium Iodide (PI) for distinguishing necrotic cells
-
Flow cytometer
-
-
Procedure:
-
Culture cells to a suitable confluency and treat them with various concentrations of SKI-V for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) cells.
-
Visualizing Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex signaling pathways and experimental procedures involved in studying SKI-V.
Caption: Sphingosine Kinase (SphK) signaling pathway and the inhibitory action of SKI-V.
Caption: Workflow for an in vitro Sphingosine Kinase (SphK) inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ABC294640 (SPHK2 Inhibitor) (Echelon Product Code: B-0025 25MG) | Biochemical Reagents | Lipidomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. Determination of Sphingosine Kinase Activity for Cellular Signaling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid assay for assessment of sphingosine kinase inhibitors and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A real-time high-throughput fluorescence assay for sphingosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sphingosine Kinase Activity Assay - Echelon Biosciences [echelon-inc.com]
- 12. courses.edx.org [courses.edx.org]
Benchmarking SKI V: A Comparative Guide to Novel Kinase Inhibitors
In the rapidly evolving landscape of targeted cancer therapy, kinase inhibitors play a pivotal role. This guide provides a comprehensive benchmark of the dual Sphingosine Kinase (SPHK) and Phosphoinositide 3-Kinase (PI3K) inhibitor, SKI V, against a selection of novel and established kinase inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of inhibitory activities, supported by experimental data and detailed methodologies, to inform future research and development.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency of this compound and a panel of comparator kinase inhibitors. These compounds are categorized based on their primary targets: Sphingosine Kinases (SPHK1/2) and PI3K isoforms.
Table 1: Comparison of Inhibitory Activity against Sphingosine Kinases
| Compound | Target(s) | IC50 / Ki | Notes |
| This compound | SPHK | IC50: 2 µM | Non-lipid, noncompetitive inhibitor. |
| SKI-II | SPHK1/2 | IC50: 0.5 µM (general SPHK), 78 µM (SK1), 45 µM (SK2)[1][2][3][4][5] | Selective, non-ATP competitive.[1][4] |
| PF-543 | SPHK1 | IC50: 2 nM, Ki: 3.6 nM[6][7][8][9] | Potent, selective, and reversible sphingosine-competitive inhibitor.[6][8] >100-fold selectivity over SPHK2.[6][7][8] |
| Opaganib (ABC294640) | SPHK2 | IC50: ~60 µM, Ki: 9.8 µM[10] | Selective, competitive inhibitor with respect to sphingosine.[10] No significant activity against SPHK1 at concentrations up to 100 µM.[10] |
Table 2: Comparison of Inhibitory Activity against PI3K and mTOR
| Compound | Target(s) | IC50 | Notes |
| This compound | PI3K | IC50: 6 µM | |
| Inavolisib (GDC-0077) | PI3Kα | IC50: 0.038 nM | Potent and selective for PI3Kα, with >300-fold selectivity over other class I isoforms. More selective for mutant PI3Kα. |
| Gedatolisib (PKI-587) | PI3Kα, PI3Kγ, mTOR | IC50: 0.4 nM (PI3Kα), 5.4 nM (PI3Kγ), 1.6 nM (mTOR) | Potent dual inhibitor of PI3K and mTOR. |
| RLY-2608 | Mutant PI3Kα | IC50: <10 nM | First-in-class allosteric, mutant-selective inhibitor with 8-12x selectivity over wild-type PI3Kα. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Sphingosine Kinase Signaling Pathway
This diagram illustrates the central role of Sphingosine Kinase (SPHK) in converting sphingosine to sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell survival, proliferation, and migration. Inhibition of SPHK, as with this compound, leads to a decrease in S1P levels and an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine.
Caption: Sphingosine Kinase Signaling Pathway and Inhibition by this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. This compound also targets this pathway, albeit with lower potency than its effect on SPHK. This diagram shows the activation of PI3K and its downstream effectors, Akt and mTOR, and the point of inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Kinase Inhibition Assay
This workflow outlines a general procedure for determining the inhibitory activity of compounds like this compound against their target kinases.
Caption: General Experimental Workflow for Kinase Inhibition Assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity against SPHK and PI3K.
Sphingosine Kinase (SPHK) Inhibition Assay
This protocol is a representative fluorescence-based assay for measuring SPHK activity.
-
Objective: To determine the IC50 value of an inhibitor against SPHK1 or SPHK2.
-
Materials:
-
Recombinant human SPHK1 or SPHK2
-
Sphingosine (substrate)
-
ATP
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 5 mM beta-glycerophosphate, 1 mM Na3VO4, 2 mM DTT, 0.01% Triton X-100)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase assay buffer, recombinant SPHK, and sphingosine.
-
Add the master mix to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is proportional to the amount of ADP, which is indicative of kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Phosphoinositide 3-Kinase (PI3K) Inhibition Assay
This protocol describes a common method for assessing PI3K inhibitory activity.
-
Objective: To determine the IC50 value of an inhibitor against a specific PI3K isoform.
-
Materials:
-
Recombinant human PI3K (e.g., PI3Kα, β, δ, or γ)
-
PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate
-
ATP
-
Test inhibitor (e.g., this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Detection system (e.g., ADP-Glo™ or a TR-FRET based assay)
-
384-well assay plates
-
-
Procedure:
-
Dispense the test inhibitor at various concentrations into the assay plate wells.
-
Add the PI3K enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at ambient temperature.
-
Prepare a substrate solution containing PIP2 and ATP in the kinase assay buffer.
-
Start the kinase reaction by adding the substrate solution to all wells.
-
Allow the reaction to proceed for a set time (e.g., 1-2 hours) at room temperature.
-
Terminate the reaction and measure the signal according to the chosen detection method. For instance, in an ADP-Glo™ assay, the luminescent signal corresponds to the amount of ADP generated.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
References
- 1. the-innovation.org [the-innovation.org]
- 2. RLY-2608 Shows Promise in PIK3CA-Mutant Breast Cancer with Improved Tolerability Profile [trial.medpath.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. relaytx.com [relaytx.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. relaytx.com [relaytx.com]
- 9. onclive.com [onclive.com]
- 10. Discovery and Clinical Proof-of-Concept of RLY-2608, a First-in-Class Mutant-Selective Allosteric PI3Kα Inhibitor That Decouples Antitumor Activity from Hyperinsulinemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: SKI V Disposal
This document provides detailed procedures for the safe handling and disposal of SKI V (Sphingosine Kinase Inhibitor V). Adherence to these guidelines is critical to ensure personnel safety and environmental compliance.
Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles or a face shield.
-
A laboratory coat.
All disposal procedures should be performed within a certified chemical fume hood to prevent inhalation of aerosols or dust.
This compound Properties for Disposal
The following data are essential for understanding the handling and chemical inactivation requirements of this compound.
| Property | Value | Relevance to Disposal |
| Appearance | White to off-white solid | Indicates physical state for handling. |
| Solubility in DMSO | >50 mg/mL | High solubility allows for effective liquid-phase inactivation. |
| Solubility in Water | <0.1 mg/mL | Poor aqueous solubility requires organic solvent for cleanup. |
| Chemical Stability | Stable at pH 4-9. Degrades at pH > 11. | Alkaline hydrolysis is a viable chemical inactivation method. |
| Thermal Stability | Decomposes above 150°C | High-temperature incineration is an effective final disposal. |
Step-by-Step Disposal Procedures
This section outlines the approved methods for the disposal of this compound from laboratory settings.
Disposal of Solid this compound Waste
Solid waste includes expired pure compounds, contaminated weigh boats, and disposable labware.
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled hazardous waste container. Use a container with a polyethylene liner.
-
Labeling: Label the container "Hazardous Waste: this compound (Sphingosine Kinase Inhibitor)" and include the date of accumulation start.
-
Storage: Store the sealed container in a designated, secure hazardous waste storage area away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. The recommended final disposal method is incineration.
Disposal of Liquid this compound Waste (Solutions in Organic Solvents)
This procedure details the chemical inactivation of this compound in common organic solvents like DMSO or ethanol prior to final disposal.
-
Transfer: Carefully transfer the this compound solution to a suitable borosilicate glass container inside a chemical fume hood.
-
Inactivation: For each 10 mL of this compound solution, slowly add 1 mL of 2M Sodium Hydroxide (NaOH) solution while stirring. This raises the pH to >11, initiating degradation via alkaline hydrolysis.
-
Reaction: Loosely cap the container (to avoid pressure buildup) and allow it to stir at room temperature for a minimum of 2 hours to ensure complete degradation.
-
Verification (Optional but Recommended): Before final disposal, verify complete degradation of the active compound using the HPLC protocol detailed in Section 4.0.
-
Collection: Transfer the treated solution to a hazardous waste container labeled "Hydrolyzed this compound Waste" and list the solvent composition (e.g., DMSO, Ethanol, Aqueous NaOH).
-
Final Disposal: Manage the container through your institution's hazardous waste program.
Experimental Protocol: HPLC Verification of this compound Inactivation
This protocol provides a method to confirm the complete chemical degradation of this compound following the alkaline hydrolysis procedure.
4.1 Materials and Reagents
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound Reference Standard (1 mg/mL in DMSO)
-
Treated this compound waste sample
-
C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
4.2 Sample Preparation
-
Control Sample: Prepare a 10 µg/mL control by diluting the this compound reference standard in a 50:50 mixture of Mobile Phase A and B.
-
Test Sample: Take a 100 µL aliquot of the treated waste solution (from step 3.2.3). Dilute it with 900 µL of a 50:50 mixture of Mobile Phase A and B.
4.3 HPLC Instrument Parameters
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
UV Detection Wavelength: 280 nm
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: Linear gradient from 10% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Return to 10% B
-
13-15 min: Re-equilibration at 10% B
-
4.4 Data Analysis
-
Analyze the chromatogram of the control sample to determine the retention time of the parent this compound compound.
-
Analyze the chromatogram of the test sample. Successful inactivation is confirmed by the absence of the this compound peak at its characteristic retention time.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of solid and liquid this compound waste.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
